Cimetidine sulfoxide
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJLJLYVNQFCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969219 | |
| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54237-72-8, 151258-41-2, 151258-42-3 | |
| Record name | Cimetidine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54237-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimetidine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimetidine sulfoxide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimetidine sulfoxide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMETIDINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Landscape of Cimetidine Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to cimetidine sulfoxide, the primary metabolite of the histamine H2-receptor antagonist, cimetidine.
Introduction: Cimetidine and its Primary Metabolite
Cimetidine, marketed under the brand name Tagamet among others, was a revolutionary drug in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3] It functions by competitively inhibiting the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion.[1][2] Cimetidine is metabolized in the liver to several compounds, with this compound being the major metabolite, accounting for approximately 10-15% of the total elimination of the parent drug. Understanding the chemical nature of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of cimetidine.
Chemical Structure of this compound
The chemical structure of this compound is derived from the oxidation of the sulfur atom in the thioether side chain of cimetidine. This transformation introduces a sulfoxide functional group.
The IUPAC name for this compound is 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine .
The key structural features include:
-
An imidazole ring, substituted with a methyl group.
-
A sulfinylethyl side chain attached to the imidazole ring.
-
A cyanoguanidine moiety at the terminus of the side chain.
The introduction of the oxygen atom at the sulfur creates a chiral center, meaning this compound can exist as two enantiomers, (+)-cimetidine S-oxide and (-)-cimetidine S-oxide.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C10H16N6OS | |
| Molecular Weight | 268.34 g/mol | |
| CAS Number | 54237-72-8 | |
| Appearance | White to off-white solid | |
| SMILES | CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N | |
| Computed XLogP3 | -1.1 | |
| Solubility | Soluble in water to 100 mM. Soluble in DMSO at 83.33 mg/mL with heating. | |
| UV Detection Wavelength | 229 nm (for HPLC analysis) |
Metabolism of Cimetidine
Cimetidine is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway involves the oxidation of the thioether side chain to form this compound.
Caption: Metabolic conversion of cimetidine to this compound.
Experimental Protocols
While a specific protocol for the synthesis of this compound was not detailed in the search results, several analytical methods for its quantification have been described.
High-Performance Liquid Chromatography (HPLC) for Serum Analysis
A method for the simultaneous determination of cimetidine and this compound in serum has been developed.
Methodology:
-
Sample Preparation: Solid-phase extraction of 0.5 mL of serum using a Bond Elut C18 analytical column.
-
Internal Standard: Ornidazole.
-
Chromatography: High-performance liquid chromatography.
-
Detection: UV detection at 229 nm.
-
Linearity: The method demonstrated linearity up to 10 mg/L for cimetidine and 7.5 mg/L for this compound.
-
Recovery: Absolute recoveries were reported to be between 93% and 104% for this compound.
The following diagram illustrates the general workflow for this analytical procedure.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cimetidine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine sulfoxide is the primary metabolite of cimetidine, a well-known histamine H2-receptor antagonist. Understanding its physicochemical properties and biological activity is crucial for a comprehensive assessment of cimetidine's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, methods for its analysis, and its metabolic context.
Introduction
Cimetidine, the first histamine H2-receptor antagonist to be introduced, revolutionized the treatment of peptic ulcers and related gastrointestinal disorders.[1] Its metabolism in the liver primarily involves oxidation of the sulfur atom in the side chain to form this compound.[2] This biotransformation is mainly carried out by the cytochrome P450 (CYP) family of enzymes.[3][4] As the main metabolite, this compound's properties and disposition are of significant interest in drug development and clinical pharmacology. This guide summarizes the current state of knowledge regarding its physical and chemical properties, supported by experimental data and methodologies.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. While extensive data is available for the parent drug, cimetidine, specific experimental data for its sulfoxide metabolite is more limited.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₆OS | |
| Molecular Weight | 268.34 g/mol | |
| CAS Number | 54237-72-8 | |
| Appearance | White to off-white solid | |
| Melting Point | >180 °C (decomposes) for the dihydrochloride salt | |
| Solubility | Soluble in water to 100 mM. Soluble in Dimethyl Sulfoxide (DMSO). | |
| pKa (Predicted) | Strongest Acidic: 13.38, Strongest Basic: 6.91 |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. The following represents typical analytical approaches used for its characterization, often in conjunction with its parent compound, cimetidine.
Mass Spectrometry
Mass spectrometry is a key technique for the identification and quantification of cimetidine and its metabolites in biological matrices. Electron ionization (EI) mass spectra are available for cimetidine. For this compound, analytical methods typically rely on High-Performance Liquid Chromatography coupled with mass spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While predicted ¹H and ¹³C NMR spectra for cimetidine are available in databases, detailed experimental NMR data specifically for this compound are not readily found in the public domain.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify functional groups within the molecule. While specific IR spectra for this compound are not widely available, data for the parent compound, cimetidine, has been reported.
Experimental Protocols
Synthesis of this compound
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the separation and quantification of cimetidine and this compound in various matrices, including pharmaceutical formulations and biological fluids.
Principle: Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Typical Protocol Outline:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both cimetidine and this compound exhibit significant absorbance (e.g., 229 nm).
-
Sample Preparation: For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction is typically performed to remove interfering substances.
-
Quantification: An internal standard is often used to improve accuracy and precision. Calibration curves are generated using standards of known concentrations.
Biological Context and Visualization
Metabolic Pathway of Cimetidine
Cimetidine is metabolized in the liver primarily by cytochrome P450 enzymes to form this compound. This is the major metabolic pathway.
References
Cimetidine Sulfoxide: A Comprehensive Technical Guide on its Role as a Primary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a histamine H2-receptor antagonist, undergoes significant metabolism in the body, with cimetidine sulfoxide being its primary metabolite. This technical guide provides an in-depth overview of the formation of this compound, the enzymes involved in its biotransformation, and its pharmacokinetic profile. Detailed experimental protocols for the analysis of cimetidine and its primary metabolite in biological matrices, as well as methods for in vitro metabolism studies, are presented. Furthermore, this guide includes quantitative data on the metabolism and disposition of cimetidine and this compound, summarized in structured tables for ease of comparison. Visual diagrams of the metabolic pathway and a representative experimental workflow are also provided to facilitate a comprehensive understanding of the core concepts.
Introduction
Cimetidine is a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease. Its therapeutic efficacy and potential for drug-drug interactions are influenced by its metabolic fate. The principal route of cimetidine metabolism is the S-oxidation of the thioether side chain, leading to the formation of this compound.[1] This biotransformation is a critical determinant of cimetidine's clearance and overall pharmacokinetic profile. Understanding the intricacies of this compound formation is paramount for drug development professionals and researchers in predicting drug interactions and ensuring patient safety.
Metabolic Pathway of Cimetidine to this compound
The conversion of cimetidine to this compound is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3), with a minor contribution from cytochrome P450 (CYP) enzymes.[2] FMO3 is a key enzyme in the metabolism of various xenobiotics containing nitrogen, sulfur, or phosphorus atoms. The sulfoxidation reaction introduces an oxygen atom to the sulfur atom of the cimetidine molecule, increasing its polarity and facilitating its excretion from the body.
References
In Vitro Formation of Cimetidine Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro formation of cimetidine sulfoxide, the primary metabolite of the H2 receptor antagonist cimetidine. Understanding this metabolic pathway is crucial for drug development, particularly in predicting drug-drug interactions and characterizing the pharmacokinetic profile of cimetidine. This document details the enzymatic pathways involved, presents available quantitative data, and provides comprehensive experimental protocols for studying this biotransformation in a laboratory setting.
Introduction
Cimetidine, a widely used medication for treating conditions related to gastric acid, undergoes metabolism in the liver, leading to the formation of several metabolites. The most significant of these is this compound. The in vitro study of this metabolic process is essential for elucidating the enzymes responsible, their kinetic properties, and potential interactions with other xenobiotics.
Enzymatic Pathways of Cimetidine Sulfoxidation
The conversion of cimetidine to this compound is primarily catalyzed by the Flavin-containing monooxygenase (FMO) system, with a minor contribution from the Cytochrome P450 (CYP) superfamily of enzymes.
Flavin-Containing Monooxygenase 3 (FMO3)
In humans, the principal enzyme responsible for the S-oxidation of cimetidine is Flavin-containing monooxygenase 3 (FMO3)[1]. FMO3 is a key enzyme in the metabolism of various nitrogen- and sulfur-containing xenobiotics. The sulfoxidation of cimetidine by FMO3 is an important pathway to consider in pharmacogenetic studies, as polymorphisms in the FMO3 gene can lead to variations in drug metabolism.
Cytochrome P450 (CYP) Enzymes
While FMO3 is the major contributor, some studies suggest a minor role for Cytochrome P450 enzymes in cimetidine sulfoxidation. In human liver microsomes, CYP-dependent sulfoxidation has been estimated to account for no more than 40% of the total oxidation[1]. However, cimetidine is also a known inhibitor of several CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which is a critical consideration in drug-drug interaction studies[2].
The metabolic pathway can be visualized as follows:
Quantitative Data
| Parameter | Value | Enzyme Source | Reference |
| This compound Formation Rate | |||
| Formation Rate | 1.1 nmol/min/mg microsomal protein | Rat Liver Microsomes | [1] |
| Inhibition Constants (Ki) of Cimetidine on CYP Enzymes | |||
| Ki for Acetaminophen Oxidation | 130 +/- 16 µM | Human Liver Microsomes | [3] |
| Ki for Glibenclamide Metabolism | 11.6 µM | Human Liver Microsomes |
Experimental Protocols
The following are detailed methodologies for conducting in vitro studies on this compound formation.
Experiment 1: Cimetidine Sulfoxidation using Human Liver Microsomes
This protocol outlines the procedure for measuring the formation of this compound in a pooled human liver microsomal (HLM) preparation.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Cimetidine
-
This compound standard
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M potassium phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add cimetidine (at various concentrations, e.g., 1-1000 µM) to initiate the metabolic reaction. The final incubation volume is typically 200 µL.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
Experiment 2: Cimetidine Sulfoxidation using Recombinant Human FMO3
This protocol describes the use of a specific recombinant enzyme to confirm the role of FMO3.
Materials:
-
Recombinant human FMO3 expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Cimetidine
-
This compound standard
-
Potassium Phosphate Buffer (0.1 M, pH 8.5 - FMOs often have a higher optimal pH)
-
NADPH
-
Acetonitrile (ACN)
-
HPLC system with UV detector
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine 0.1 M potassium phosphate buffer (pH 8.5), recombinant human FMO3 (e.g., 10 pmol), and cimetidine (at various concentrations).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add NADPH (final concentration 1 mM) to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing and Analysis: Follow steps 6 and 7 from the HLM protocol.
HPLC Analysis of Cimetidine and this compound
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 228 nm
-
Injection Volume: 20 µL
Quantification:
Create a standard curve using known concentrations of this compound. The concentration of the metabolite in the experimental samples can be determined by comparing the peak area to the standard curve.
Visualizations of Workflows
The following diagrams illustrate the experimental workflows described above.
References
- 1. Role of hepatic flavin-containing monooxygenase 3 in drug and chemical metabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of drug metabolism in human liver microsomes by nizatidine, cimetidine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cimetidine interaction with liver microsomes in vitro and in vivo. Involvement of an activated complex with cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Cimetidine and Its Sulfoxide Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of the histamine H2-receptor antagonist, cimetidine, and its primary metabolite, cimetidine sulfoxide. The information presented herein is intended to serve as a detailed resource for professionals in the fields of pharmaceutical research, drug development, and clinical pharmacology.
Introduction
Cimetidine, first introduced in the 1970s, revolutionized the treatment of peptic ulcers and other acid-related gastrointestinal disorders.[1] Its mechanism of action involves the blockade of histamine H2 receptors on parietal cells, leading to a reduction in gastric acid secretion. The clinical efficacy and safety of cimetidine are intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). A key aspect of cimetidine's metabolism is its conversion to this compound, the major metabolite found in circulation and excreted in urine.[1] Understanding the pharmacokinetics of both the parent drug and this metabolite is crucial for optimizing therapeutic regimens, predicting drug-drug interactions, and ensuring patient safety.
Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters for cimetidine and this compound in healthy adult subjects with normal renal function.
Table 1: Pharmacokinetic Parameters of Cimetidine
| Parameter | Value | Reference |
| Bioavailability (Oral) | 60-70% | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasting), ~2 hours (with food) | [1] |
| Plasma Protein Binding | 19-20% | |
| Volume of Distribution (Vd) | 1.39 L/kg | [2] |
| Elimination Half-Life (t½) | ~2 hours | |
| Total Body Clearance | 652 ± 223 mL/min | |
| Renal Clearance | 375 mL/min | |
| Primary Route of Elimination | Renal | |
| Fraction Excreted Unchanged in Urine (IV) | 50-80% | |
| Fraction Excreted Unchanged in Urine (Oral) | 37-41% |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Formation | Hepatic oxidation of cimetidine | |
| Fraction of Excreted Cimetidine Dose | ~10-15% | |
| Elimination Half-Life (t½) | Data not consistently reported in healthy subjects | |
| Primary Route of Elimination | Renal |
Metabolism and Drug Interactions
Cimetidine is primarily metabolized in the liver to this compound. This biotransformation is significant not only for the elimination of the drug but also because cimetidine is a well-known inhibitor of the cytochrome P450 (CYP450) enzyme system. This inhibition is the basis for numerous clinically significant drug-drug interactions.
Metabolic Pathway
The metabolic conversion of cimetidine to its sulfoxide metabolite is a key pathway in its elimination.
Cytochrome P450 Inhibition
Cimetidine's inhibitory effect on CYP450 enzymes can lead to decreased metabolism and increased plasma concentrations of co-administered drugs that are substrates for these enzymes. This can enhance their therapeutic effects or increase the risk of toxicity.
Experimental Protocols
The following sections outline typical methodologies for conducting a pharmacokinetic study of cimetidine and its sulfoxide metabolite.
In Vivo Human Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of orally administered cimetidine and its sulfoxide metabolite in healthy human subjects.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited after obtaining informed consent. Subjects undergo a physical examination and laboratory tests to ensure normal renal and hepatic function.
-
Drug Administration: Following an overnight fast, subjects are administered a single oral dose of cimetidine (e.g., 400 mg).
-
Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-determined time points, such as pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes) and stored at -20°C or lower until analysis.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored at -20°C or lower.
-
Sample Analysis: Plasma and urine samples are analyzed for cimetidine and this compound concentrations using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters for both cimetidine and its sulfoxide metabolite using non-compartmental or compartmental analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To simultaneously quantify cimetidine and this compound in human plasma and urine.
Typical HPLC System and Conditions:
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 228 nm.
-
Internal Standard: A structurally related compound not expected to be present in the samples (e.g., ranitidine) is used to improve accuracy and precision.
Sample Preparation:
-
Plasma: Protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) is commonly employed to remove interfering substances.
-
Urine: Simple dilution with the mobile phase may be sufficient, or SPE can be used for cleaner extracts.
Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics of cimetidine and its primary metabolite, this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a comprehensive resource for professionals in drug development and clinical research. A thorough understanding of cimetidine's ADME properties, particularly its metabolism and potential for drug interactions via CYP450 inhibition, is essential for its safe and effective clinical use. The methodologies described herein provide a foundation for conducting robust pharmacokinetic evaluations of cimetidine and other pharmaceutical compounds.
References
The Biological Activity of Cimetidine Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimetidine, a histamine H2 receptor antagonist, has been a cornerstone in the management of acid-related gastrointestinal disorders for decades. Its metabolism in the liver primarily yields cimetidine sulfoxide, a metabolite that has generated interest regarding its own biological activity and potential contribution to the overall pharmacological profile of the parent drug. This technical guide provides an in-depth analysis of the biological activity of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Metabolism of Cimetidine
Cimetidine is metabolized in the liver to form several metabolites, with this compound being the most prominent.[1][2] This conversion is an S-oxidation reaction, catalyzed by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases.[3][4]
Below is a diagram illustrating the metabolic pathway of cimetidine to this compound.
Pharmacological Activity
The primary pharmacological actions of cimetidine are its antagonism of the histamine H2 receptor and its inhibition of various cytochrome P450 enzymes. The biological activity of this compound in these two key areas is detailed below.
Histamine H2 Receptor Antagonism
Cimetidine exerts its acid-suppressing effects by competitively inhibiting the binding of histamine to H2 receptors on gastric parietal cells.[5] This action blocks the histamine-induced stimulation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased activation of the proton pump (H+/K+ ATPase).
The binding affinity of cimetidine to the H2 receptor has been quantified with a dissociation constant (Kd) of 42 nM. In functional assays, cimetidine demonstrates competitive antagonism with a pA2 value of 6.1, which corresponds to a KB value of approximately 794 nM.
The signaling pathway of histamine H2 receptor activation and its inhibition by antagonists like cimetidine is depicted below.
Cytochrome P450 Inhibition
Cimetidine is a well-known inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. This inhibition is the basis for numerous drug-drug interactions.
Studies have shown that this compound is a quantitatively less potent inhibitor of CYP-mediated reactions compared to cimetidine. For instance, in the context of acetaminophen oxidation, which is mediated by CYP enzymes, this compound exhibited weaker inhibition than the parent compound. However, specific IC50 or Ki values for the inhibitory activity of this compound against individual CYP isoforms are not extensively reported in the literature.
The table below summarizes the known inhibitory constants (Ki) of cimetidine for various CYP isoforms. Data for this compound is largely unavailable and is noted as such.
| Cytochrome P450 Isoform | Cimetidine Ki (µM) | This compound Ki (µM) | Reference |
| CYP2D6 | 38 ± 5 | Not Available | |
| CYP2C9 | Weak inhibitor | Not Available | |
| CYP2C19 | Potent inhibitor | Not Available | |
| CYP3A4 | - | Not Available | - |
| CYP1A2 | - | Not Available | - |
Experimental Protocols
Determination of Histamine H2 Receptor Binding Affinity (Radioligand Binding Assay)
This protocol describes a general method for determining the binding affinity of a compound for the histamine H2 receptor using a radioligand binding assay.
Materials:
-
Cell membranes expressing the human histamine H2 receptor
-
[3H]-Tiotidine (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (this compound)
-
Unlabeled tiotidine (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, [3H]-tiotidine, and either the test compound, buffer (for total binding), or excess unlabeled tiotidine (for non-specific binding).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory potential of a compound on various CYP isoforms using human liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
CYP isoform-specific substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Test compound (this compound)
-
Positive control inhibitor for each isoform
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compound and positive control inhibitors.
-
Pre-incubate the human liver microsomes, test compound or control, and buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the specific substrate.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates a typical workflow for an in vitro CYP inhibition assay.
Quantification of Cimetidine and this compound in Serum
A common method for the simultaneous determination of cimetidine and its major metabolite, this compound, in serum is high-performance liquid chromatography (HPLC).
Methodology Overview:
-
Sample Preparation: Solid-phase extraction (SPE) is often employed to extract the compounds from serum. A C18 SPE cartridge can be used, with the compounds eluted using an appropriate solvent.
-
Chromatography: Reversed-phase HPLC with a C18 column is typically used for separation.
-
Mobile Phase: A suitable mobile phase, often a mixture of a buffer and an organic solvent (e.g., phosphate buffer and acetonitrile), is used to achieve separation.
-
Detection: UV detection at a wavelength of approximately 229 nm is commonly used.
-
Quantification: An internal standard is used for accurate quantification. The peak areas of cimetidine, this compound, and the internal standard are measured, and concentrations are determined from a calibration curve.
The following diagram outlines the workflow for quantifying cimetidine and this compound in a serum sample.
Conclusion
This compound is the primary metabolite of cimetidine and exhibits significantly reduced biological activity compared to its parent compound. While it is clear that this compound is a weaker inhibitor of cytochrome P450 enzymes and likely possesses lower affinity for the histamine H2 receptor, a comprehensive quantitative understanding of its pharmacological profile is limited by the lack of specific binding and inhibition data in the published literature. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the biological activity of this compound and its potential clinical relevance. Future studies focusing on determining the specific Ki and Kd values of this metabolite are warranted to fully elucidate its role in the overall effects of cimetidine administration.
References
- 1. Quantitation of cimetidine and this compound in serum by solid-phase extraction and solvent-recycled liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of cimetidine on dextromethorphan O-demethylase activity of human liver microsomes and recombinant CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuron.mefst.hr [neuron.mefst.hr]
- 5. This compound | CAS#:54237-72-8 | Chemsrc [chemsrc.com]
The Role of Cimetidine Sulfoxide in Drug-Drug Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a histamine H2-receptor antagonist, is a well-documented perpetrator of drug-drug interactions (DDIs), primarily through its potent inhibition of various cytochrome P450 (CYP) enzymes. Its major metabolite, cimetidine sulfoxide, has been a subject of interest regarding its potential contribution to these interactions. This technical guide provides an in-depth analysis of the available scientific literature to elucidate the role of this compound in DDIs. The evidence strongly suggests that, unlike its parent compound, this compound is a very weak inhibitor of CYP enzymes and is therefore unlikely to be a significant contributor to clinically relevant drug-drug interactions. This guide summarizes the metabolic pathway of cimetidine, presents the limited quantitative data on this compound's enzymatic inhibition, details relevant experimental protocols, and provides visual representations of the key pathways.
Introduction
Cimetidine has a long history of clinical use for conditions requiring the reduction of gastric acid secretion[1]. However, its utility has been tempered by its propensity for engaging in numerous drug-drug interactions[1][2]. These interactions stem from its ability to inhibit several key drug-metabolizing enzymes of the cytochrome P450 superfamily, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4[1]. Cimetidine is metabolized in the liver to form this compound as its primary metabolite[2]. Understanding the pharmacological activity of this major metabolite is crucial for a complete assessment of cimetidine's DDI profile.
Metabolism of Cimetidine
Cimetidine is primarily metabolized in the liver, with this compound being the major metabolic product. This biotransformation is an S-oxidation reaction. A smaller fraction of cimetidine is hydroxylated to hydroxymethylcimetidine. A significant portion of an administered cimetidine dose is excreted unchanged in the urine.
Role of Cimetidine in Drug-Drug Interactions
The significant role of the parent drug, cimetidine, in causing DDIs is well-established and serves as a critical baseline for understanding the relative inactivity of its sulfoxide metabolite.
Inhibition of Cytochrome P450 Enzymes
Cimetidine is a potent inhibitor of a wide range of CYP isoforms. This inhibition can lead to decreased metabolism and increased plasma concentrations of co-administered drugs that are substrates for these enzymes, potentially resulting in toxicity.
Interaction with Drug Transporters
Cimetidine has been identified as a substrate and/or inhibitor of several important drug transporters, which can affect the absorption, distribution, and excretion of other drugs.
-
Breast Cancer Resistance Protein (BCRP): Cimetidine is a transported substrate of BCRP.
-
Organic Cation Transporter 2 (OCT2): Cimetidine is an inhibitor of OCT2.
-
Multidrug and Toxin Extrusion Proteins (MATEs): Cimetidine inhibits MATE1 and MATE2-K.
The Role of this compound in Drug-Drug Interactions
In stark contrast to its parent compound, the available evidence indicates that this compound plays a negligible role in mediating drug-drug interactions.
Inhibition of Cytochrome P450 Enzymes
A key study by Grześk et al. (2000) investigating the interaction of various H2-receptor antagonists and their metabolites with cytochrome P450 enzymes found that cimetidine S-oxide exhibited the lowest binding affinity of all compounds tested . The study also noted that the S-oxide metabolite of ranitidine did not interact with the enzyme at all. This strongly suggests that the sulfoxidation of cimetidine significantly reduces its ability to bind to and inhibit CYP enzymes.
Table 1: Comparative in vitro Interaction of Cimetidine and this compound with Cytochrome P450 Enzymes
| Compound | Interaction with Cytochrome P450 | Reference |
| Cimetidine | Potent Inhibitor | |
| Cimetidine S-oxide | Lowest binding affinity of compounds tested |
Interaction with Drug Transporters
There is a significant lack of data regarding the interaction of this compound with drug transporters. The focus of research has been on the parent drug, cimetidine. Given the substantial structural change from cimetidine to its sulfoxide, it cannot be assumed that the metabolite interacts with the same transporters as the parent compound. Without experimental evidence, the role of this compound in transporter-mediated DDIs remains unknown but is presumed to be insignificant.
Table 2: Interaction of Cimetidine and this compound with Major Drug Transporters
| Transporter | Cimetidine Interaction | This compound Interaction | Reference |
| P-glycoprotein (P-gp) | Substrate | Data Not Available | |
| BCRP | Substrate | Data Not Available | |
| OATPs | No significant interaction reported | Data Not Available | |
| OCT2 | Inhibitor | Data Not Available | |
| MATEs | Inhibitor | Data Not Available |
Experimental Protocols
For researchers aiming to investigate the potential for DDI of new chemical entities, the following generalized protocols for CYP inhibition and transporter interaction assays are provided.
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against major CYP isoforms.
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a specific CYP enzyme.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Test compound and positive control inhibitor
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of the test compound and serially dilute to obtain a range of concentrations.
-
In a 96-well plate, pre-incubate the test compound at various concentrations with HLM or recombinant enzymes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate.
-
Incubate for a predetermined linear time at 37°C.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model.
References
Cimetidine Sulfoxide: An In-depth Technical Guide to its Significance as an Impurity in Cimetidine Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine, a histamine H2-receptor antagonist, is a widely used pharmaceutical agent for the management of gastric acid-related disorders. The presence of impurities in the final drug product is a critical quality attribute that can impact both the efficacy and safety of the medication. Cimetidine sulfoxide, a major metabolite and primary degradation product of cimetidine, represents a key impurity that requires careful monitoring and control during drug development and manufacturing. This technical guide provides a comprehensive overview of this compound, including its formation pathways, analytical detection methodologies, and regulatory considerations. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to effectively manage this impurity in cimetidine formulations.
Introduction
Cimetidine's therapeutic action is rooted in its ability to block the action of histamine at the H2-receptors on parietal cells, thereby reducing gastric acid secretion. However, the inherent chemical structure of cimetidine, particularly the thioether linkage, makes it susceptible to oxidation, leading to the formation of this compound.[1] This conversion can occur both in vivo through metabolic processes and in vitro during the manufacturing process and upon storage of the drug product.[1] While this compound is generally considered to have significantly less pharmacological activity than the parent drug, its presence as an impurity can indicate instability of the formulation and may have implications for the overall quality and shelf-life of the product.
This guide will delve into the technical aspects of this compound as an impurity, providing a detailed examination of its formation, robust analytical methods for its quantification, and a summary of relevant data.
Formation of this compound
The primary pathway for the formation of this compound is the oxidation of the sulfur atom in the thioether side chain of the cimetidine molecule. This oxidation can be triggered by several factors:
-
Atmospheric Oxygen: Exposure to air during manufacturing and storage can lead to slow oxidation.
-
Oxidizing Agents: The presence of residual oxidizing agents from the synthesis process or excipients can accelerate the degradation.
-
Light Exposure (Photodegradation): While cimetidine is relatively stable, prolonged exposure to light can contribute to oxidative degradation.[2]
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.
Forced degradation studies are instrumental in understanding the degradation pathways of cimetidine. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate the formation of degradation products.[3] In oxidative stress conditions, typically using hydrogen peroxide, a significant conversion of cimetidine to this compound is observed.[3]
Figure 1. Formation of this compound from Cimetidine.
Analytical Methodologies for Detection and Quantification
Several analytical techniques can be employed for the detection and quantification of this compound in cimetidine formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and robust methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most widely used method for the simultaneous determination of cimetidine and its impurities, including this compound. A stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
3.1.1. Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a composite representation based on various validated methods described in the literature.
Objective: To develop and validate a stability-indicating reverse-phase high-performance liquid chromatographic method for the simultaneous determination of cimetidine and this compound in pharmaceutical formulations.
Materials and Reagents:
-
Cimetidine Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Cimetidine tablets (for sample analysis)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 85:15 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
Preparation of Solutions:
-
Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the desired ratio.
-
Standard Stock Solution of Cimetidine: Accurately weigh and dissolve about 25 mg of Cimetidine Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve about 25 mg of this compound Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing a known concentration of cimetidine and this compound (e.g., 100 µg/mL of cimetidine and 1 µg/mL of this compound) by diluting with the mobile phase.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 cimetidine tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of cimetidine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL of cimetidine.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 20 µL of the working standard solution and record the chromatogram. The retention times for cimetidine and this compound should be determined.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
Calculate the amount of this compound in the sample by comparing the peak area of this compound in the sample chromatogram with the peak area of this compound in the standard chromatogram.
Figure 2. HPLC Workflow for this compound Analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of cimetidine and its sulfoxide derivative.
3.2.1. Detailed Experimental Protocol: HPTLC Method
This protocol is based on a published method for the determination of cimetidine and its sulfoxide derivative.
Objective: To quantify cimetidine and this compound in pharmaceutical dosage forms by HPTLC.
Materials and Reagents:
-
Cimetidine Reference Standard
-
This compound Reference Standard
-
Ethyl acetate (AR grade)
-
Isopropanol (AR grade)
-
Ammonia solution (20%)
-
Methanol (AR grade)
-
Pre-coated silica gel 60 F254 HPTLC plates
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates (10 x 20 cm) |
| Mobile Phase | Ethyl acetate : Isopropanol : 20% Ammonia (9:5:4, v/v/v) |
| Application Volume | 10 µL |
| Development | In a twin-trough chamber saturated with the mobile phase for 20 minutes |
| Drying | Air-dried |
| Detection | Densitometric scanning at 218 nm |
Preparation of Solutions:
-
Standard Stock Solution: Prepare stock solutions of cimetidine and this compound (e.g., 1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to obtain concentrations in the range of 5-50 µ g/spot for cimetidine.
-
Sample Preparation: Prepare the sample solution as described in the HPLC sample preparation section, with the final dilution made in methanol to achieve a concentration within the calibration range.
Procedure:
-
Apply 10 µL of the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front has migrated a sufficient distance.
-
Remove the plate from the chamber and dry it in a current of warm air.
-
Scan the dried plate in a densitometer at 218 nm.
-
Record the peak areas and prepare a calibration curve by plotting peak area versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation
The following tables summarize key quantitative data related to the analysis of cimetidine and this compound.
Table 1: Chromatographic Parameters for HPLC and HPTLC Methods
| Parameter | HPLC Method | HPTLC Method |
| Retention Time (Rt) / Retention Factor (Rf) | Cimetidine: ~6.2 minthis compound: ~4.5 min | Cimetidine: Rf ~0.85this compound: Rf ~0.59 |
| Linearity Range | Cimetidine: up to 10 mg/Lthis compound: up to 7.5 mg/L | Cimetidine: 5-50 µ g/spot |
| Limit of Detection (LOD) | This compound: 0.05 mg/L | Not explicitly reported, but method is sensitive for quantification. |
| Limit of Quantification (LOQ) | Not explicitly reported, but method is validated for quantification. | Not explicitly reported, but method is validated for quantification. |
| Recovery | Cimetidine: 94-103%this compound: 93-104% | Cimetidine: 100.39 ± 1.33% |
Table 2: Results of Assay of Cimetidine in the Presence of this compound by HPTLC
| Sample | Amount of this compound Added (%) | Recovery of Intact Cimetidine (%) |
| 1 | 10 | 100.15 |
| 2 | 20 | 100.02 |
| 3 | 30 | 99.96 |
| 4 | 40 | 99.90 |
| 5 | 50 | 99.88 |
| 6 | 60 | 99.30 |
| 7 | 70 | 99.50 |
| 8 | 80 | 99.80 |
| 9 | 90 | 98.80 |
| Data adapted from a study on the determination of cimetidine in the presence of its sulfoxide derivative. |
Regulatory Considerations and Specifications
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set limits for impurities in drug substances and products. While this compound may not always be listed as a named impurity, it falls under the category of unspecified impurities.
-
USP: The USP monograph for Cimetidine specifies that for related compounds, no single impurity should be more than 0.2% and the total impurities should not be more than 1.0%.
-
European Pharmacopoeia: The EP also has limits for impurities in cimetidine, with specific acceptance criteria for known and unknown impurities. Cimetidine impurity E in the EP is this compound.
It is crucial for manufacturers to adhere to these pharmacopoeial limits and to have validated stability-indicating methods in place to monitor the levels of this compound throughout the shelf-life of the product.
Conclusion
This compound is a critical impurity in cimetidine formulations that arises from the oxidation of the parent drug. Its control is essential for ensuring the quality, stability, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of the formation of this compound, detailed experimental protocols for its analysis using HPLC and HPTLC, and a summary of relevant quantitative data and regulatory specifications. By implementing robust analytical methods and understanding the degradation pathways, researchers, scientists, and drug development professionals can effectively manage this impurity and ensure the delivery of high-quality cimetidine formulations to patients.
References
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Simultaneous Determination of Cimetidine and Cimetidine Sulfoxide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the H2-receptor antagonist cimetidine and its primary metabolite, cimetidine sulfoxide. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, stability testing, and quality control of cimetidine formulations. The protocol employs a C18 stationary phase with a simple isocratic mobile phase, ensuring reproducible and efficient analysis.
Introduction
Cimetidine is a widely used medication for the treatment of peptic ulcers and other conditions related to excessive stomach acid. During its metabolism and under certain storage conditions, cimetidine can be oxidized to form this compound.[1] Therefore, a validated analytical method capable of distinguishing and quantifying both the parent drug and this key metabolite is essential for assessing the stability of pharmaceutical preparations and for conducting pharmacokinetic analyses. This document provides a detailed protocol for such a method, adapted from established procedures, offering high sensitivity and resolution.[2][3][4]
Experimental
Materials and Reagents
-
Cimetidine Reference Standard (Sigma-Aldrich or equivalent)
-
This compound Reference Standard (MedchemExpress or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Ornidazole (Internal Standard, optional)
-
Water (HPLC Grade or Milli-Q)
-
0.45 µm Membrane Filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Solid-Phase Extraction (SPE) Manifold and C18 Cartridges (for biological samples)
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below. These conditions are a baseline and may require minor adjustments based on the specific column and system used.
| Parameter | Condition |
| HPLC Column | C18, 5 µm, 4.6 x 250 mm (e.g., Inertsil ODS-3, Lichrospher 60 RP-select B) |
| Mobile Phase | Methanol: 5 mM KH2PO4 (pH adjusted to 2.8 with phosphoric acid) (10:90, v/v) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection Wavelength | 229 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 35°C |
| Run Time | Approximately 15 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of cimetidine and this compound reference standards in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve concentrations spanning the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).
Sample Preparation (from Serum/Plasma)
For biological matrices, a sample clean-up step is necessary to remove interfering endogenous substances.
-
Sample Collection: Collect 0.5 mL of serum or plasma.
-
Internal Standard: If used, add the internal standard (e.g., ornidazole) to the sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the serum/plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute cimetidine and this compound with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution containing both cimetidine and this compound (e.g., 5 µg/mL each) at least five times. The system is deemed ready for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between cimetidine and this compound peaks |
| Tailing Factor (T) | ≤ 2.0 for both peaks |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |
Results and Data Presentation
The described method effectively separates cimetidine from its sulfoxide metabolite. The following table summarizes the performance characteristics of a similar validated method.
| Parameter | Cimetidine | This compound |
| Linearity Range | up to 10 mg/L | up to 7.5 mg/L |
| Minimum Detection Limit (MDL) | 0.1 mg/L | 0.05 mg/L |
| Absolute Recovery (from Serum) | 94% - 103% | 93% - 104% |
| Between-Run Precision (CV%) | < 5% | < 5% |
Note: The retention times for cimetidine and its internal standard in a similar method were reported as 6.2 min and 2.8 min, respectively. The retention time for this compound is expected to be earlier than that of cimetidine due to its increased polarity.
Method Workflow and Diagrams
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the HPLC analysis of cimetidine and this compound.
Conclusion
The HPLC method outlined in this application note is a reliable and efficient tool for the simultaneous determination of cimetidine and its sulfoxide metabolite. The protocol is characterized by its high sensitivity, precision, and accuracy, making it suitable for a wide range of applications in pharmaceutical analysis, from quality control to clinical research. The use of a standard C18 column and a straightforward mobile phase ensures that the method can be readily implemented in most analytical laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitation of cimetidine and this compound in serum by solid-phase extraction and solvent-recycled liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cimetidine and metabolites in plasma by reversed-phase high-performance liquid chromatographic radial compression technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Purification of Cimetidine Sulfoxide Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cimetidine sulfoxide is the primary metabolite of cimetidine, a widely used histamine H2-receptor antagonist.[1][2] High-purity this compound is an essential analytical standard for pharmacokinetic studies, drug metabolism assays, and as a reference in the quality control of cimetidine drug products. This document provides a detailed protocol for the synthesis of this compound via the oxidation of cimetidine, followed by a robust purification strategy to yield a high-purity standard. The methodologies are designed to be reproducible and are supported by clear data presentation and process-flow diagrams.
Synthesis of this compound
The synthesis of this compound is achieved through the controlled oxidation of the thioether group in the cimetidine side chain.[1] A common and effective method involves the use of hydrogen peroxide in an acidic medium, which provides a clean and efficient conversion.
Experimental Protocol: Oxidation of Cimetidine
This protocol outlines the laboratory-scale synthesis of this compound from cimetidine.
Materials and Reagents:
-
Cimetidine (≥99% purity)
-
Hydrogen Peroxide (30% w/w aqueous solution)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve cimetidine in glacial acetic acid at a concentration of approximately 50 mg/mL. Stir at room temperature until fully dissolved.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Oxidation: While maintaining the temperature below 10°C, add 1.1 equivalents of 30% hydrogen peroxide dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Quantitative Data for Synthesis:
| Parameter | Value |
| Cimetidine Input | 1.00 g (3.96 mmol) |
| Glacial Acetic Acid | 20 mL |
| 30% Hydrogen Peroxide | 0.45 mL (4.36 mmol) |
| Typical Crude Yield | ~90-95% |
Purification of this compound Standard
To achieve the high purity required for an analytical standard, the crude product is purified using column chromatography followed by recrystallization.
Experimental Protocol: Purification
This protocol describes the purification of the synthesized crude this compound.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethanol
Equipment:
-
Glass chromatography column
-
Fraction collector (optional)
-
TLC plates and developing chamber
-
Rotary evaporator
-
Recrystallization dish
Procedure:
Part A: Column Chromatography
-
Column Packing: Prepare a silica gel slurry in dichloromethane and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a gradient mobile phase, starting with 98:2 (v/v) Dichloromethane:Methanol and gradually increasing the polarity by increasing the methanol content.
-
Fraction Collection: Collect fractions and monitor them by TLC.[3][4] Combine the fractions containing the pure this compound.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure.
Part B: Recrystallization
-
Dissolution: Dissolve the solid obtained from chromatography in a minimum amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum to a constant weight.
Quantitative Data for Purification:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Gradient | 2% to 10% Methanol in Dichloromethane |
| Recrystallization Solvent | Ethanol |
| Typical Final Yield | ~75-85% (from crude) |
| Purity (by HPLC) | >99.5% |
Analytical Verification
The purity of the final this compound standard should be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical substances.
Diagrams and Workflows
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of crude this compound.
Purification Workflow
Caption: Workflow for the purification of this compound to an analytical standard.
Logical Process Relationship
Caption: Logical flow from starting material to the final purified standard.
References
- 1. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cimetidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cimetidine Sulfoxide as a Probe for Flavin-Containing Monooxygenase (FMO) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin-containing monooxygenases (FMOs) are a family of NADPH-dependent enzymes that catalyze the oxygenation of various xenobiotics, including many pharmaceuticals. As key players in drug metabolism, understanding the contribution of FMOs to a drug candidate's metabolic profile is crucial for drug development. Cimetidine, a well-known H2-receptor antagonist, is metabolized to cimetidine sulfoxide primarily by FMOs, making this reaction a valuable tool for probing FMO activity in vitro. This document provides detailed application notes and protocols for utilizing this compound formation to characterize FMO activity.
Principle of the Assay
The assay quantifies the activity of FMO enzymes by measuring the rate of formation of this compound from its parent drug, cimetidine. This conversion is dependent on the presence of FMOs, NADPH, and molecular oxygen. By incubating cimetidine with a source of FMOs (such as human liver microsomes or recombinant FMO isoforms) and measuring the production of the sulfoxide metabolite over time, a direct assessment of FMO catalytic activity can be obtained.
Data Presentation
The following table summarizes the kinetic parameters for cimetidine S-oxidation by various human FMO isoforms.
| FMO Isoform | Apparent Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Notes |
| FMO1 | 4.31 mM (for (+)-cimetidine sulfoxide formation)[1] | Data not available | FMO1 produces more (-)-cimetidine sulfoxide enantiomer[1]. |
| 4.56 mM (for (-)-cimetidine sulfoxide formation)[1] | |||
| FMO3 | Data not available | Data not available | Considered the principal enzyme responsible for cimetidine S-oxygenation in adult human liver[2]. FMO3 generates mainly the (+)-cimetidine sulfoxide enantiomer[1]. |
| FMO5 | Not applicable | No activity observed | FMO5 does not appear to metabolize cimetidine to its sulfoxide. |
Experimental Protocols
Protocol 1: Determination of Cimetidine S-Oxidase Activity in Human Liver Microsomes
This protocol describes a general procedure for measuring the formation of this compound in pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Cimetidine
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (e.g., a structurally similar compound not present in the incubation) for LC-MS/MS analysis
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cimetidine in a suitable solvent (e.g., water or DMSO).
-
Prepare a working solution of NADPH or a complete NADPH regenerating system in potassium phosphate buffer.
-
Prepare the internal standard solution in the quenching solvent (e.g., acetonitrile).
-
-
Incubation Setup:
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing:
-
Potassium phosphate buffer (to final volume)
-
Human liver microsomes (final concentration typically 0.1-1.0 mg/mL)
-
Cimetidine (at various concentrations to determine kinetics, e.g., 0.1-10 mM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH solution.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the formation of this compound using a validated LC-MS/MS method.
-
Protocol 2: Cimetidine S-Oxidase Activity Assay using Recombinant FMO Isoforms
This protocol is for determining the specific contribution of individual FMO isoforms to cimetidine sulfoxidation.
Materials:
-
Recombinant human FMO1, FMO3, or FMO5 expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Follow the same materials list as in Protocol 1.
Procedure:
-
Preparation of Reagents:
-
Follow the same reagent preparation steps as in Protocol 1.
-
-
Incubation Setup:
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing:
-
Potassium phosphate buffer (to final volume)
-
Recombinant FMO isoform (at a concentration recommended by the supplier or determined empirically)
-
Cimetidine (at various concentrations for kinetic analysis)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation, Incubation, Termination, and Sample Processing:
-
Follow steps 3-6 from Protocol 1.
-
-
Analysis:
-
Analyze the formation of this compound by LC-MS/MS.
-
Protocol 3: LC-MS/MS Analysis of Cimetidine and this compound
This protocol provides a general framework for the quantification of cimetidine and its sulfoxide metabolite. Method optimization and validation are essential.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate cimetidine and this compound from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cimetidine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined)
-
Internal Standard: Specific transitions for the chosen internal standard.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.
Quantification:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.
Visualizations
Caption: Experimental workflow for FMO activity assay.
Caption: Cimetidine S-oxidation by FMO.
References
Application Note: Analytical Method Development for the Quantification of Cimetidine Sulfoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cimetidine, a histamine H2-receptor antagonist, is widely used for the treatment of gastric ulcers and other hypersecretory conditions.[1][2][3] Its primary metabolite, cimetidine sulfoxide, is formed through the oxidation of the sulfide side chain.[2][3] Monitoring the levels of cimetidine and its sulfoxide metabolite is crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This application note provides detailed protocols for the analytical determination of this compound, alongside cimetidine, using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Metabolic Pathway of Cimetidine
Cimetidine is metabolized in the liver, where it is converted to this compound. This metabolic process is a key pathway for the drug's elimination from the body.
References
Application Note: Structural Elucidation of Cimetidine Sulfoxide Using NMR Spectroscopy
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of cimetidine sulfoxide, the primary metabolite of the H2-receptor antagonist, cimetidine. Due to the absence of publicly available experimental NMR data for this compound, this note provides a comprehensive protocol based on predicted ¹H and ¹³C NMR chemical shifts, alongside detailed methodologies for acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR spectra. This document serves as a valuable resource for researchers in drug metabolism, analytical chemistry, and pharmaceutical sciences for identifying and characterizing this compound.
Introduction
Cimetidine is a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Its metabolism in the body primarily involves the oxidation of the sulfur atom in the side chain to form this compound.[1] The structural confirmation of this metabolite is crucial for understanding the drug's pharmacokinetic and pharmacodynamic properties. NMR spectroscopy is a powerful, non-destructive technique for the unambiguous determination of molecular structures.[2][3] This note outlines the application of ¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY, HSQC, and HMBC for the complete structural assignment of this compound.
Chemical Structures
-
Cimetidine: 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine[1]
-
This compound: 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
The key structural difference is the oxidation of the thioether in cimetidine to a sulfoxide in its metabolite. This oxidation introduces a chiral center at the sulfur atom.
Predicted NMR Data
Note: The following NMR data are predicted based on established chemical shift prediction algorithms and comparison with experimental data for cimetidine. Experimental verification is recommended.
The presence of the electron-withdrawing sulfoxide group is expected to induce downfield shifts in the protons and carbons of the adjacent methylene groups compared to cimetidine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Imidazole-CH | ~7.6 | s | 1H |
| Imidazole-NH | ~12.0 | br s | 1H |
| Guanidine-NH | ~7.4 | br s | 1H |
| Guanidine-NH | ~7.2 | br s | 1H |
| Imidazole-CH₂ | ~4.0 - 4.2 | m | 2H |
| S-CH₂ | ~3.0 - 3.2 | m | 2H |
| N-CH₂ | ~3.4 - 3.6 | m | 2H |
| Imidazole-CH₃ | ~2.2 | s | 3H |
| N-CH₃ | ~2.8 | s | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) |
| Imidazole C=N | ~135 |
| Imidazole C-CH₃ | ~130 |
| Imidazole C-CH₂ | ~120 |
| Guanidine C=N | ~160 |
| Cyano C≡N | ~118 |
| Imidazole-CH₂ | ~50 |
| S-CH₂ | ~45 |
| N-CH₂ | ~40 |
| Imidazole-CH₃ | ~10 |
| N-CH₃ | ~28 |
Experimental Protocols
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound standard.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
4.2. NMR Data Acquisition
-
Instrument: 500 MHz NMR Spectrometer (or higher)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
4.2.1. ¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 s
-
Relaxation Delay: 2 s
-
Spectral Width: 16 ppm
4.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
Spectral Width: 240 ppm
4.2.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments: 256
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 4
-
Increments: 256
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting molecular fragments.
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 16
-
Increments: 256
-
Long-range coupling delay: Optimized for 8 Hz
-
4.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Calibrate the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the 2D spectra to establish connectivities.
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
Interpretation Steps:
-
¹H NMR Analysis: The number of signals, their chemical shifts, integration values, and multiplicities will provide initial information about the different types of protons in the molecule. The downfield shift of the methylene protons adjacent to the sulfur atom compared to cimetidine will be a key indicator of sulfoxidation.
-
¹³C NMR Analysis: The number of signals will confirm the presence of 10 unique carbon atoms. The chemical shifts will indicate the electronic environment of each carbon. The carbon atoms flanking the sulfoxide group are expected to be deshielded.
-
COSY Analysis: This experiment will reveal the connectivity between coupled protons, for instance, confirming the -CH₂-CH₂- fragment in the side chain.
-
HSQC Analysis: This spectrum will directly link each proton to its attached carbon, allowing for the unambiguous assignment of the protonated carbons.
-
HMBC Analysis: This is the most critical experiment for confirming the overall structure. It will show correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
From the imidazole-CH₂ protons to the imidazole ring carbons and the S-CH₂ carbon.
-
From the N-CH₃ protons to the guanidine carbon.
-
From the side-chain CH₂ protons to neighboring carbons, confirming the linkage of the imidazole ring, the sulfoxide group, and the guanidine moiety.
-
The following diagram illustrates the key HMBC correlations expected for this compound.
Caption: Expected long-range ¹H-¹³C correlations.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust methodology for the complete structural elucidation of this compound. By following the detailed protocols for sample preparation, data acquisition, and interpretation outlined in this application note, researchers can confidently identify and characterize this important drug metabolite. The use of predicted NMR data serves as a strong starting point for spectral assignment in the absence of experimental reference spectra.
References
Measuring Cimetidine Sulfoxide in Urine: A Detailed Guide for Researchers
Application Note and Protocol
For researchers, scientists, and professionals in drug development, the accurate measurement of drug metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the quantification of cimetidine sulfoxide, a primary metabolite of the H2-receptor antagonist cimetidine, in human urine samples. The methodology is based on established analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Introduction
Cimetidine is a widely used medication for treating conditions related to gastric acid secretion. Its metabolism in the body leads to the formation of several metabolites, with this compound being a significant component excreted in urine.[1] Monitoring the levels of cimetidine and its metabolites, such as this compound and hydroxymethylcimetidine, is essential for understanding its disposition and potential drug-drug interactions.[1][2] Various analytical methods, including HPLC-UV and LC-MS/MS, have been developed for the determination of cimetidine and its metabolites in biological fluids.[1][3] This application note focuses on a robust and sensitive LC-MS/MS method for the specific quantification of this compound in urine.
Experimental Protocol
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in urine. LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.
Sample Preparation: Supported Liquid Extraction (SLE)
Supported liquid extraction is a reliable technique for extracting analytes from complex matrices like urine, offering high recovery and clean extracts.
-
Urine Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
To 200 µL of the urine supernatant, add an appropriate volume of an internal standard solution (e.g., a deuterated analog of this compound).
-
Add 175 µL of 100 mM ammonium acetate buffer (pH 4.0).
-
For the cleavage of potential glucuronide conjugates, add 25 µL of β-glucuronidase solution and incubate at 40°C for 60 minutes.
-
Quench the enzymatic reaction by adding 20 µL of 5 M ammonium hydroxide.
-
-
Supported Liquid Extraction Procedure:
-
Load the pre-treated urine sample onto a supported liquid extraction (SLE) plate or cartridge.
-
Allow the sample to absorb onto the sorbent for 5 minutes.
-
Elute the analyte with a suitable organic solvent, such as methyl tert-butyl ether (MTBE), in two aliquots of 900 µL each.
-
Apply a gentle positive pressure of nitrogen to ensure complete elution.
-
Evaporate the collected eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for the separation of cimetidine and its metabolites.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile) is often employed.
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL of the reconstituted sample.
-
Column Temperature: Maintained at a constant temperature, for instance, 50°C, to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Gas Temperatures and Flow Rates: These parameters should be optimized for the specific instrument being used.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for cimetidine and its metabolites. Note that specific values for this compound may need to be determined during method validation.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 500 µg/mL (for cimetidine) | |
| Lower Limit of Detection (LOD) | 0.05 mg/L (for cimetidine) | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL (for cimetidine in plasma) | |
| Recovery | >85% | |
| Intra-day Precision (%RSD) | 0.2 – 13.6% | |
| Inter-day Precision (%RSD) | 0.2 – 12.1% |
Workflow and Pathway Diagrams
Experimental Workflow for this compound Analysis in Urine
Caption: Workflow for the analysis of this compound in urine samples.
Metabolic Pathway of Cimetidine
Caption: Simplified metabolic pathway of cimetidine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cimetidine Sulfoxide Synthesis
Welcome to the technical support center for the synthesis of cimetidine sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the oxidation of cimetidine. This is typically achieved using a suitable oxidizing agent that can selectively convert the sulfide group to a sulfoxide without over-oxidation or degradation of the starting material.
Q2: I am observing the formation of a significant amount of an unknown byproduct. What could it be?
A2: The most likely byproduct in the synthesis of this compound is the corresponding sulfone. This occurs due to over-oxidation of the desired sulfoxide product. The presence of the sulfone can be confirmed by analytical techniques such as HPLC or LC-MS.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a suboptimal amount of oxidizing agent.
-
Over-oxidation: A significant portion of the desired sulfoxide may be further oxidized to the sulfone, thus reducing the yield of the target compound.
-
Degradation: Cimetidine or this compound might degrade under the reaction conditions, especially if harsh oxidants or temperatures are used.
-
Suboptimal Workup and Purification: Product loss during extraction, washing, or purification steps can significantly impact the final yield.
Q4: How can I monitor the progress of my reaction to optimize the reaction time?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the cimetidine starting material, you can observe the disappearance of the starting material and the appearance of the product spot. It is crucial to stop the reaction once the starting material is consumed to prevent over-oxidation. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1][2][3]
Q5: What are the recommended purification methods for this compound?
A5: Purification of this compound can be achieved through several methods, depending on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common method for purifying solid compounds. A suitable solvent system needs to be identified in which the sulfoxide has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a viable option. A suitable eluent system must be developed to effectively separate the sulfoxide from unreacted starting material and byproducts.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Oxidizing Agent | Verify the activity of the oxidizing agent. For instance, the concentration of a hydrogen peroxide solution can be checked by titration. For solid oxidants like m-CPBA, ensure it has been stored correctly and is not expired. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC. Extend the reaction time if the starting material is still present. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. Some oxidations require a certain activation energy to proceed at a reasonable rate. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the oxidizing agent to cimetidine is used. A slight excess of the oxidant is often necessary, but a large excess can lead to over-oxidation. |
Problem 2: Significant Formation of the Sulfone Byproduct (Over-oxidation)
| Possible Cause | Troubleshooting Step |
| Excess Oxidizing Agent | Reduce the molar equivalents of the oxidizing agent. Perform a titration of the reaction to determine the optimal stoichiometry. |
| High Reaction Temperature | Conduct the reaction at a lower temperature. Many selective oxidations are performed at or below room temperature to minimize over-oxidation. |
| Prolonged Reaction Time | Stop the reaction as soon as the starting material is consumed, as determined by TLC or HPLC analysis. |
| Harsh Oxidizing Agent | Consider using a milder or more selective oxidizing agent. For example, if using a strong oxidant leads to over-oxidation, switching to a more controlled system might be beneficial. |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Byproducts | Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Poor Crystallization | Experiment with different solvent systems for recrystallization. Using a mixture of solvents can sometimes induce crystallization. Seeding the solution with a small crystal of pure product can also help. |
| Product Degradation During Purification | Avoid exposing the product to harsh conditions (e.g., strong acids or bases, high temperatures) during purification. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound using Hydrogen Peroxide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Cimetidine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Hydroxide solution (e.g., 2 M)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Dissolve cimetidine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a slight molar excess of 30% hydrogen peroxide to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).
-
Once the cimetidine spot has disappeared, carefully quench the reaction by adding a saturated solution of sodium sulfite.
-
Neutralize the reaction mixture with a sodium hydroxide solution to a pH of ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Key Experiment 2: Synthesis of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
Cimetidine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (or another suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Sulfite solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve cimetidine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
In a separate flask, dissolve a slight molar excess of m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred cimetidine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium sulfite solution.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Hydrogen Peroxide | Method 2: m-CPBA |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Solvent | Glacial Acetic Acid | Dichloromethane |
| Temperature | Room Temperature | 0-5 °C |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Workup | Quenching with Na₂SO₃, Neutralization, Extraction | Quenching with Na₂SO₃, NaHCO₃ wash, Extraction |
| Typical Yield | 60-80% | 70-90% |
| Key Advantage | "Green" oxidant, lower cost | Higher selectivity, often higher yields |
| Key Disadvantage | Can be less selective, potential for over-oxidation | More expensive, byproduct removal necessary |
Visualizations
Caption: Synthesis pathway of this compound and potential over-oxidation.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Troubleshooting poor peak shape for cimetidine sulfoxide in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of cimetidine sulfoxide, focusing on addressing poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes?
A1: Peak tailing for this compound, a polar and basic compound, is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and analytical column.
-
Secondary Silanol Interactions: The most frequent cause of peak tailing for basic compounds like cimetidine and its metabolites is the interaction with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions lead to some analyte molecules being more strongly retained, resulting in a tailed peak.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion. Cimetidine has a pKa of 6.8, and its sulfoxide metabolite is also basic.[3] Operating at a pH where the analyte is fully protonated is crucial for good peak shape.
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause peak tailing.[1] Over time, the bonded phase of the column can also degrade, exposing more active silanol groups.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak broadening and tailing.[1]
-
Extra-Column Effects: Excessive tubing length or diameter between the column and the detector can cause band broadening and peak tailing.
Q2: How can I improve the peak shape of this compound?
A2: Improving the peak shape for this compound involves a systematic approach to address the potential causes mentioned above. Here are recommended strategies:
-
Mobile Phase pH Adjustment: A key step is to lower the mobile phase pH to between 2.5 and 3.5. At this low pH, this compound will be fully protonated, and the residual silanol groups on the silica packing will be non-ionized, minimizing secondary interactions.
-
Use of Mobile Phase Additives: Incorporating a basic additive, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing peak tailing. A concentration of 10-25 mM is typically effective.
-
Column Selection: Employing a modern, high-purity silica column with end-capping is highly recommended. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for interactions with basic analytes.
-
Sample Dilution: If column overload is suspected, try diluting the sample and re-injecting. If the peak shape improves, this indicates that the initial sample concentration was too high.
-
System Optimization: Minimize extra-column volume by using shorter, narrower internal diameter tubing between the column and the detector.
Q3: What are the recommended starting HPLC conditions for this compound analysis?
A3: Based on established methods for cimetidine and related compounds, the following conditions can be used as a starting point for method development and troubleshooting.
| Parameter | Recommendation |
| Column | C18, high-purity silica, end-capped (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) |
| pH | 2.5 - 3.5 (adjusted with phosphoric acid) |
| Gradient/Isocratic | Isocratic or a shallow gradient depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220-230 nm |
| Injection Volume | 10-20 µL |
Q4: My column performance has degraded over time, leading to poor peak shape. How can I clean and regenerate my column?
A4: Column contamination is a common reason for deteriorating peak shape. A general-purpose cleaning procedure for a reversed-phase column used for the analysis of basic compounds is as follows. Always consult the specific column manufacturer's guidelines for recommended cleaning protocols.
-
Disconnect the column from the detector.
-
Flush with mobile phase without the buffer (e.g., water/acetonitrile mixture) to remove any precipitated salts.
-
Wash with 100% Acetonitrile.
-
Wash with 100% Isopropanol.
-
Wash with 100% Methylene Chloride (if compatible with your HPLC system).
-
Flush again with 100% Isopropanol.
-
Flush with 100% Acetonitrile.
-
Equilibrate the column with the initial mobile phase (without buffer) before reconnecting to the detector.
-
Finally, equilibrate with the full mobile phase containing the buffer until a stable baseline is achieved.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer with Acetonitrile)
-
Prepare a 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) solution: Weigh an appropriate amount of KH₂PO₄ and dissolve it in HPLC-grade water.
-
Adjust the pH: While stirring, add phosphoric acid dropwise to the buffer solution until the pH reaches the desired value (e.g., 3.0).
-
Filter the buffer: Filter the prepared buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
Prepare the mobile phase: Mix the filtered buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 80:20 v/v).
-
Degas the mobile phase: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 1 mL of cold acetonitrile to the plasma sample.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound in HPLC.
Caption: A flowchart for troubleshooting poor peak shape in HPLC.
References
Navigating the Stability of Cimetidine Sulfoxide: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals working with cimetidine sulfoxide, ensuring its stability during sample storage is paramount for accurate and reproducible experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to prevent the degradation of this compound in various laboratory settings.
Troubleshooting Guide: Common Issues in this compound Sample Storage
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time | Oxidation of the sulfoxide, photodegradation, or pH-mediated hydrolysis. | Store samples protected from light, at low temperatures (-20°C or -80°C), and in a pH-buffered solution (ideally slightly acidic to neutral). Consider the use of antioxidants. |
| Inconsistent results between sample aliquots | Repeated freeze-thaw cycles leading to degradation. | Aliquot samples into single-use vials after preparation to avoid repeated temperature fluctuations. |
| Precipitate formation in solution | Poor solubility or pH shifts affecting solubility. | Ensure the solvent is appropriate for the desired concentration. For aqueous solutions, use a suitable buffer and confirm the pH remains stable. |
| Interconversion with parent drug (Cimetidine) | Reductive or oxidative processes during storage or sample processing. | Minimize exposure to reducing or oxidizing agents. A reduced-pressure drying process can create more stable working standards.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, a metabolite of cimetidine, involves the oxidation of the thioether group of the parent compound.[2] this compound itself can be susceptible to further degradation through pathways such as photodegradation, particularly in the presence of singlet oxygen, and the rate of this degradation can be influenced by pH.[3]
Q2: What are the optimal storage temperatures for this compound samples?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C, which can preserve the compound for up to six months. For shorter-term storage, -20°C is suitable for up to one month.[4] this compound powder can be stored at -20°C for up to three years.[4]
Q3: How does light exposure affect the stability of this compound?
A3: Cimetidine, the parent compound of this compound, is known to be susceptible to indirect photodegradation mediated by singlet oxygen, and the sulfoxide metabolite may also be sensitive to light. Therefore, it is crucial to protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil during storage and handling.
Q4: Can pH impact the stability of this compound during storage?
A4: Yes, pH can significantly influence the stability of cimetidine and its derivatives. The rate of photodegradation of cimetidine is pH-dependent. To minimize pH-related degradation, it is advisable to store this compound in a buffered solution, ideally within a slightly acidic to neutral pH range.
Q5: Are there any additives that can help stabilize this compound in solution?
A5: While specific studies on stabilizing agents for this compound are limited, the use of antioxidants can be a practical approach to prevent oxidative degradation of sulfoxide compounds in general. Researchers could consider evaluating the compatibility and efficacy of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid in their specific sample matrix.
Quantitative Data on this compound Stability
The following table summarizes the recommended storage conditions to maintain the stability of this compound. Please note that specific degradation rates can vary depending on the sample matrix and exact storage conditions.
| Storage Condition | Duration | Expected Stability | Reference |
| Powder | 3 years | >98% Purity | |
| -20°C, protected from light | |||
| Solution in DMSO | 6 months | Minimal degradation | |
| -80°C, protected from light | |||
| Solution in DMSO | 1 month | Minimal degradation | |
| -20°C, protected from light | |||
| Aqueous Solution | Up to 24 hours | Visually and chemically stable | |
| Room Temperature (in various i.v. fluids) |
Experimental Protocols
Protocol for a Forced Degradation Study to Assess this compound Stability
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and degradation pathways. This information is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution in a transparent vial to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method capable of separating this compound from its potential degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Visualizing Degradation and Workflow
To better understand the processes involved in this compound degradation and the workflow for ensuring its stability, the following diagrams have been created.
Caption: Cimetidine is oxidized to form its primary metabolite, this compound, which can further degrade under certain conditions.
Caption: A recommended workflow to ensure the stability of this compound samples from preparation to analysis.
References
- 1. Quantitation of cimetidine and this compound in serum by solid-phase extraction and solvent-recycled liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cimetidine Sulfoxide Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the detection of cimetidine sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion for this compound in positive electrospray ionization (ESI+)?
A1: this compound has a monoisotopic mass of approximately 268.11 Da. In positive ion mode ESI, it will readily form a protonated molecule [M+H]⁺. Therefore, the expected precursor ion to monitor is m/z 269.1 .
Q2: What are the expected product ions for this compound for developing a Multiple Reaction Monitoring (MRM) method?
Q3: What are typical starting collision energy (CE) values for the fragmentation of this compound?
A3: A good starting point for collision energy optimization would be in the range of 15-35 eV. For cimetidine, a collision energy of 15 eV has been reported for the transition m/z 253.20 → 159.10[1]. Since this compound is of similar structure and mass, a similar range is expected to be effective. However, optimal collision energy is instrument-dependent and should be determined empirically for your specific mass spectrometer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound by LC-MS/MS.
Issue 1: Poor or No Signal for this compound
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Parameters:
-
Precursor Ion: Double-check that you are monitoring the correct precursor ion for this compound ([M+H]⁺ at m/z 269.1).
-
Product Ions: Perform a product ion scan of this compound to identify the most abundant and stable fragment ions for your instrument.
-
Collision Energy: Optimize the collision energy for each MRM transition. Start with a range of 15-35 eV and perform a CE optimization experiment to find the value that gives the highest product ion intensity.
-
Ion Source Parameters: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and sheath gas) to ensure efficient ionization of this compound.
-
-
Chromatographic Issues:
-
Poor Retention: If this compound elutes too early, it may be affected by ion suppression from the sample matrix. Adjust the mobile phase composition (e.g., increase the percentage of organic solvent for reversed-phase chromatography) or select a different column chemistry to achieve adequate retention.
-
Peak Tailing: Cimetidine contains basic functional groups that can interact with residual silanols on the column, leading to peak tailing. Using a column with end-capping or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape.
-
-
Sample Preparation Issues:
-
Inefficient Extraction: Evaluate the recovery of your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for this compound.
-
Analyte Degradation: Ensure the stability of this compound in the sample matrix and during the extraction process.
-
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
-
Matrix Effects:
-
Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification. To diagnose this, perform a post-column infusion experiment with a standard solution of this compound while injecting a blank matrix extract.
-
Mitigation Strategies:
-
Improve chromatographic separation to move the this compound peak away from regions of ion suppression.
-
Optimize the sample preparation method to remove interfering matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.
-
-
-
Contamination:
-
Solvent/Reagent Contamination: Ensure that all solvents and reagents are of high purity (LC-MS grade).
-
System Contamination: Regularly clean the ion source and mass spectrometer to prevent carryover from previous analyses.
-
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
-
Unstable ESI Spray:
-
A fluctuating spray can lead to inconsistent signal intensity. Check the spray needle for clogs and ensure proper positioning. Optimize the gas flows and source temperature for a stable spray.
-
-
Fluctuations in Collision Energy:
-
Ensure that the collision cell pressure is stable.
-
-
Variability in Sample Matrix:
-
Matrix effects can vary between different lots of biological samples. The use of a SIL-IS is highly recommended to correct for this variability.
-
Experimental Protocols
Protocol 1: Product Ion Scan for this compound
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to operate in positive ESI mode.
-
Perform a full scan (MS1) to confirm the presence of the precursor ion at m/z 269.1.
-
Set up a product ion scan (MS2) experiment where the quadrupole Q1 is fixed on m/z 269.1, and Q3 scans a mass range (e.g., m/z 50-280) to detect the fragment ions produced in the collision cell.
-
Vary the collision energy (e.g., in steps of 5 eV from 10 to 40 eV) to observe the fragmentation pattern at different energies and identify the most abundant and stable product ions.
Protocol 2: Collision Energy Optimization for an MRM Transition
-
Select a precursor-product ion pair for this compound based on the product ion scan results.
-
Set up an MRM method on your LC-MS/MS system.
-
Inject a standard solution of this compound onto the LC column.
-
Create a series of experiments within the method where the collision energy for the selected transition is ramped over a range (e.g., 10 to 40 eV in 2 eV increments).
-
Analyze the data to determine the collision energy that produces the maximum intensity for the product ion. This will be the optimal collision energy for that specific transition on your instrument.
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for Cimetidine (for reference)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Cimetidine | 253.20 | 159.10 | 15.0 | [1] |
Table 2: Predicted and Recommended Starting Parameters for this compound
| Compound | Precursor Ion (m/z) | Predicted Product Ion(s) (m/z) | Recommended Starting Collision Energy (eV) |
| This compound | 269.1 | ~159.1 and other fragments | 15 - 35 |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting logic for addressing poor signal in this compound analysis.
References
Cimetidine sulfoxide synthesis side-product identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cimetidine sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is the primary metabolite of cimetidine, a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease.[1][2] In the context of pharmaceutical synthesis and drug development, it is also a known impurity of cimetidine.[3] Understanding its formation and characterization is crucial for impurity profiling and ensuring the quality and safety of cimetidine drug products.
Q2: What are the common methods for synthesizing this compound?
A2: this compound is typically synthesized by the controlled oxidation of cimetidine. A common laboratory method involves the use of a mild oxidizing agent such as sodium periodate in an aqueous ethanol solution. Other oxidative processes can also lead to its formation.
Q3: What are the potential side-products in this compound synthesis?
A3: Besides the desired this compound, other related substances and degradation products can be formed. These may arise from over-oxidation, side reactions of starting materials, or degradation of the product. The European Pharmacopoeia lists several specified impurities for cimetidine, including this compound (Impurity E). Other potential impurities identified through forced degradation studies include products of oxidative cleavage and other transformations.[3]
Q4: How can I identify and quantify this compound and its related impurities?
A4: A combination of analytical techniques is typically employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying cimetidine and its impurities. For structural elucidation and confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | 1. Incomplete oxidation of cimetidine.2. Degradation of the product during reaction or workup.3. Inefficient purification. | 1. Optimize the stoichiometry of the oxidizing agent and reaction time. Monitor the reaction progress by HPLC.2. Ensure mild reaction conditions and avoid excessive heat or light exposure. Use appropriate workup procedures to minimize product loss.3. Evaluate and optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions). |
| Presence of unreacted cimetidine | Insufficient amount of oxidizing agent or short reaction time. | Increase the molar equivalent of the oxidizing agent or extend the reaction time. Monitor the disappearance of the starting material by TLC or HPLC. |
| Formation of multiple unexpected peaks in HPLC | 1. Over-oxidation of this compound.2. Presence of impurities in the starting cimetidine.3. Degradation of cimetidine or this compound under the reaction or analytical conditions. | 1. Use a milder oxidizing agent or control the reaction temperature and time more carefully.2. Check the purity of the starting cimetidine using a validated analytical method.3. Perform forced degradation studies to identify potential degradation products and their retention times. Adjust analytical method parameters (e.g., pH of the mobile phase) to minimize on-column degradation. |
| Difficulty in isolating pure this compound | Co-elution with impurities or similar physicochemical properties of side-products. | Develop a more selective HPLC method by screening different columns and mobile phases. Consider preparative HPLC for isolation of the main product and impurities for characterization. |
| Inconsistent analytical results | 1. Instability of samples or standards.2. Non-optimized analytical method.3. Instrument variability. | 1. Prepare fresh solutions of samples and standards. Store them under appropriate conditions (e.g., protected from light, refrigerated).2. Validate the analytical method for specificity, linearity, precision, and accuracy according to ICH guidelines.3. Perform system suitability tests before each analytical run to ensure the performance of the chromatographic system. |
Experimental Protocols
Synthesis of this compound using Sodium Periodate
This protocol describes a general method for the oxidation of cimetidine to this compound.
Materials:
-
Cimetidine
-
Sodium periodate (NaIO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve cimetidine in a mixture of ethanol and water.
-
Slowly add a solution of sodium periodate (1.1 equivalents) in water to the cimetidine solution with stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Once the reaction is complete, filter the reaction mixture to remove the sodium iodate byproduct.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
HPLC Method for Impurity Profiling of Cimetidine
This method is based on the European Pharmacopoeia monograph for cimetidine related substances.
-
Column: End-capped octadecylsilyl silica gel for chromatography (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: Mix 0.4 volumes of diethylamine and 780 volumes of a 1.1 g/L solution of sodium hexanesulfonate. Adjust to pH 2.8 with phosphoric acid. Add 250 volumes of methanol.
-
Mobile Phase B: Methanol.
-
Gradient:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 60 100 0 60 - 65 100 → 90 0 → 10 | 65 - 120 | 90 | 10 |
-
Flow Rate: 1.1 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 50 µL.
Sample Preparation for Mass Spectrometry and NMR
-
Mass Spectrometry (MS): Samples isolated from preparative HPLC can be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) for direct infusion or LC-MS analysis. Electrospray ionization (ESI) in positive mode is commonly used for the analysis of cimetidine and its impurities.
-
Nuclear Magnetic Resonance (NMR): Purified samples of impurities should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Both ¹H and ¹³C NMR spectra should be acquired for structural elucidation.
Data Presentation
Table 1: Common Side-Products in this compound Synthesis
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Formation Pathway |
| Cimetidine | C₁₀H₁₆N₆S | 252.34 | Unreacted starting material. | |
| This compound | C₁₀H₁₆N₆OS | 268.34 | Desired product from oxidation of the thioether. | |
| Cimetidine Sulfone | C₁₀H₁₆N₆O₂S | 284.34 | Over-oxidation of this compound. | |
| Guanylurea Cimetidine | C₁₀H₁₇N₇O | 251.29 | Hydrolysis of the cyano group. | |
| Amide Impurity | C₁₀H₁₈N₆O | 254.30 | Hydrolysis of the cyano group. |
Note: Placeholder images for structures are used. In a real-world application, these would be actual chemical structure diagrams.
Visualizations
Caption: Synthetic pathway of this compound and a potential side-product.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Cimetidine and its Sulfoxide
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between cimetidine and its primary metabolite, cimetidine sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cimetidine from this compound?
A1: The main challenge stems from the structural similarity between cimetidine and its sulfoxide metabolite. Cimetidine is converted to the sulfoxide through the oxidation of the sulfur atom in its side chain.[1] This subtle difference results in compounds with very similar polarities, making them difficult to resolve using standard chromatographic techniques.
Q2: Which chromatographic mode is most effective for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the simultaneous determination of cimetidine and its metabolites.[1][2] C18 columns are frequently used for this purpose.
Q3: What are the most critical parameters to adjust for improving resolution?
A3: The most critical parameters are the mobile phase pH and the concentration of the organic modifier (e.g., acetonitrile or methanol). Cimetidine is a weak base, and slight adjustments to the mobile phase pH can alter the ionization state of both the analyte and the column's stationary phase, significantly impacting retention and selectivity.
Q4: What is the recommended UV detection wavelength for cimetidine and its sulfoxide?
A4: A UV detection wavelength of approximately 228 nm or 229 nm is commonly used for the simultaneous detection of cimetidine and its sulfoxide, providing good sensitivity for both compounds.
Troubleshooting Guide: Enhancing Resolution
This section addresses specific issues you may encounter during method development and analysis.
Issue 1: Poor Resolution or Complete Co-elution of Peaks
-
Potential Cause A: Suboptimal Mobile Phase pH. The ionization of cimetidine is highly pH-dependent. If the mobile phase pH is not optimal, the selectivity between cimetidine and the more polar this compound will be insufficient for baseline separation.
-
Solution A: Adjust and Buffer the Mobile Phase pH.
-
Recommendation: Operate in a slightly acidic pH range, typically between pH 2.8 and 4.0 . An improved method for cimetidine measurement used a mobile phase with potassium phosphate buffer adjusted to pH 2.8.
-
Mechanism: At a lower pH, the secondary amine in cimetidine's imidazole ring becomes protonated. This change in ionization state alters its interaction with the C18 stationary phase relative to the sulfoxide, thereby increasing selectivity.
-
Action: Prepare a buffer (e.g., 5-20 mM potassium phosphate or ammonium acetate) and carefully adjust the pH. Ensure the mobile phase is freshly prepared to avoid pH drift.
-
-
Potential Cause B: Inappropriate Organic Modifier Concentration. The percentage of organic solvent in the mobile phase directly controls the retention time of the analytes. An excessively high concentration will cause the peaks to elute too quickly, leaving no time for separation.
-
Solution B: Optimize the Organic Modifier Percentage.
-
Recommendation: Systematically decrease the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase.
-
Mechanism: Reducing the organic content increases the retention of both compounds on the reversed-phase column. Since their interaction with the stationary phase is slightly different, this increased retention time will provide a greater opportunity for separation.
-
Action: Perform a series of isocratic runs, decreasing the organic modifier by 2-5% in each run. Monitor the resolution between the two peaks. For example, one method successfully used a mobile phase of methanol in 5 mM K2HPO4 (10:90 v/v).
-
Issue 2: Peak Tailing, Especially for the Cimetidine Peak
-
Potential Cause A: Secondary Silanol Interactions. Residual, un-capped silanol groups on the surface of the silica-based C18 column are acidic. The basic cimetidine molecule can interact strongly with these sites, leading to a distorted (tailing) peak shape.
-
Solution A: Modify the Mobile Phase or Use a Modern Column.
-
Recommendation 1 (Mobile Phase): Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from the cimetidine analyte.
-
Recommendation 2 (Column): Use a modern, high-purity, end-capped silica column. These columns have a much lower concentration of residual silanol groups, minimizing the potential for peak tailing.
-
-
Potential Cause B: Column Overload. Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to broad and tailing peaks.
-
Solution B: Reduce Sample Concentration.
-
Action: Dilute your sample and re-inject. If the peak shape improves, the original sample was overloaded. Linearity for cimetidine and its sulfoxide has been demonstrated up to 10 mg/L and 7.5 mg/L, respectively.
-
Issue 3: Unstable or Drifting Retention Times
-
Potential Cause A: Insufficient Column Equilibration. If the column is not fully equilibrated with the mobile phase before injection, the chemical environment of the stationary phase will change during the run, causing retention times to shift.
-
Solution A: Ensure Proper Equilibration.
-
Action: Before starting a sequence of analyses, flush the column with at least 10-15 column volumes of the mobile phase. If you are using a buffered mobile phase, this step is critical.
-
-
Potential Cause B: Temperature Fluctuations. Chromatographic separations are sensitive to temperature. Changes in the ambient laboratory temperature can cause retention times to drift.
-
Solution B: Use a Column Oven.
-
Action: Set a constant column temperature (e.g., 30-40 °C) using a column oven. This will ensure a stable and reproducible chromatographic environment.
-
Experimental Protocols
Example HPLC Method Protocol
This protocol provides a starting point for the separation of cimetidine and this compound. Optimization may be required based on your specific instrumentation and column.
1. Apparatus and Materials
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Cimetidine and this compound reference standards
-
HPLC-grade acetonitrile and/or methanol
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (for pH adjustment)
-
HPLC-grade water
2. Chromatographic Conditions The following table summarizes a typical set of starting conditions for the analysis.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
3. Preparation of Solutions
-
Mobile Phase: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 90:10 ratio.
-
Standard Stock Solutions: Accurately weigh and dissolve cimetidine and this compound in the mobile phase to prepare individual stock solutions of 100 µg/mL.
-
Working Standard: Prepare a mixed working standard containing both cimetidine and this compound at a suitable concentration (e.g., 5 µg/mL each) by diluting the stock solutions with the mobile phase.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the mixed working standard solution to determine the retention times and initial resolution.
-
Proceed with the injection of unknown samples.
-
A resolution test mixture should be chromatographed daily to ensure chromatographic quality control.
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting and understanding the separation process.
Caption: A workflow for troubleshooting poor resolution.
Caption: Key parameters influencing chromatographic resolution.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Cimetidine Sulfoxide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of cimetidine sulfoxide, a major metabolite of cimetidine. The information presented is aligned with the U.S. Food and Drug Administration (FDA) guidelines for analytical method validation, ensuring the reliability and accuracy of the data for regulatory submissions and quality control purposes.
Core Principles of Analytical Method Validation
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. According to the FDA's Q2(R2) guidance, a validation process should encompass the evaluation of several key performance characteristics to ensure the method is accurate, precise, specific, and robust.[1][2][3][4] These parameters provide a standardized framework for assessing the quality and reliability of analytical data.
Comparison of Validated Analytical Methods for this compound
Several analytical techniques have been developed and validated for the determination of cimetidine and its sulfoxide metabolite in various matrices. The most common methods include High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[5] Below is a comparative summary of the validation parameters for these methods based on published studies.
Table 1: Comparison of HPLC and HPTLC Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC Method | HPTLC Method | FDA Guideline Expectation |
| Specificity | No interference from endogenous substances or other drugs observed. | The method is selective for cimetidine and its sulfoxide derivative. | The analytical procedure should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity Range | 0.05 - 7.5 mg/L | 5 - 50 µ g/spot (for Cimetidine) | A linear relationship should be established across the range of the analytical procedure. |
| Accuracy (% Recovery) | 93% - 104% | 100.39 ± 1.33% (for Cimetidine) | The closeness of test results obtained by the method to the true value. |
| Precision (RSD/CV) | < 5% (between-run) | RSD values are not explicitly stated for sulfoxide but are low for the parent drug. | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Limit of Detection (LOD) | 0.05 mg/L | Not explicitly stated for sulfoxide. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL (for Cimetidine in plasma) | Not explicitly stated for sulfoxide. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Note: Data for the HPTLC method for this compound specifically is limited in the provided search results. The data for cimetidine is presented as a surrogate for the method's general performance.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results. The following sections outline the experimental protocols for the HPLC and HPTLC methods discussed.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of cimetidine and this compound in serum.
-
Sample Preparation: 0.5 mL of serum is extracted using a solid-phase Bond Elut C18 analytical column.
-
Internal Standard: Ornidazole is used as the internal standard.
-
Chromatographic Conditions:
-
Column: Ultrasphere C18 reversed-phase column.
-
Mobile Phase: A recycled mobile phase is used to enhance column stability.
-
Detection: UV detection at 229 nm.
-
-
Quantitation: Based on peak area ratios of the analytes to the internal standard.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is designed for the determination of cimetidine in the presence of its sulfoxide derivative.
-
Stationary Phase: Silica gel plates (10 x 20 cm).
-
Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).
-
Development: The developing time is approximately 20 minutes.
-
Detection: Densitometric evaluation of peak areas recorded at 218 nm.
-
Quantitation: A calibration curve is generated by plotting the concentration versus the corresponding peak area.
Alternative Analytical Methods
While HPLC and HPTLC are predominant, other methods have been reported for the analysis of cimetidine, which could potentially be adapted for its sulfoxide metabolite. These include:
-
UV Spectrophotometry: A simple and cost-effective method has been developed for the estimation of cimetidine, with an absorption maximum at 229 nm in methanol.
-
Titrimetric Methods: Neutralization and non-aqueous titrations have been used for the quantification of cimetidine in bulk and formulations.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to FDA guidelines.
Caption: Workflow for the validation of an analytical method.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different analytical techniques for cimetidine sulfoxide measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cimetidine sulfoxide, the primary metabolite of the H2 receptor antagonist cimetidine, is crucial in pharmacokinetic, drug metabolism, and stability studies. A variety of analytical techniques have been developed and employed for its measurement in diverse matrices such as plasma, serum, and urine, as well as in bulk drug and pharmaceutical formulations. This guide provides a comprehensive comparison of the most prevalent analytical methods, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.
Overview of Analytical Techniques
The principal methods for the determination of this compound include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each of these techniques offers a unique set of advantages and limitations in terms of sensitivity, selectivity, speed, and cost.
Quantitative Performance Data
The following table summarizes the key performance parameters of various analytical methods for the determination of cimetidine and its sulfoxide metabolite. This allows for a direct comparison of their capabilities.
| Technique | Matrix | Linearity Range | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery | Citation |
| HPLC | Serum | up to 7.5 mg/L | 0.05 mg/L (LOD) | 93 - 104% | [1][2][3] |
| HPTLC | Pure/Dosage Forms | 5-50 µ g/spot (for Cimetidine) | - | 100.39 ± 1.33% (for Cimetidine) | [4][5] |
| CE | Plasma | 0.1-2.00 µg/mL (for Cimetidine) | 3 ng/mL (LOD for Cimetidine) | > 82% | |
| CE | Tablets | 100-1,000 µM | ~10 µM (LOD for Cimetidine) | > 92% | |
| LC-MS/MS | Human Plasma | 5-20,000 ng/mL (for Cimetidine) | - | - | |
| LC-MS/MS | Human Plasma | 5.0 to 5000 ng/mL (for Cimetidine) | 5.0 ng/mL (LOQ for Cimetidine) | - | |
| LC-MS/MS | Human Plasma | 25 to 6000 ng ml-1 (for Cimetidine) | - | 67.14% (for Cimetidine) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC)
A common approach for the simultaneous determination of cimetidine and this compound involves reversed-phase HPLC.
-
Sample Preparation: Solid-phase extraction (SPE) is frequently used for serum samples. A C18 cartridge can be employed to extract the analytes from 0.5 mL of serum.
-
Chromatographic Conditions:
-
Column: Ultrasphere C18 reversed-phase column (15-cm x 4.6-mm, 5-µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.02 M acetic acid (e.g., 120:880 v/v) with a small addition of diethylamine (0.15 mL).
-
Detector: UV spectrophotometric detector set at a fixed wavelength of 229 nm.
-
Internal Standard: Ornidazole can be used as an internal standard.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput method for the analysis of cimetidine and its sulfoxide derivative, particularly in pharmaceutical dosage forms.
-
Sample Preparation: For tablets, a ground tablet is dissolved in a suitable solvent like absolute ethanol.
-
Chromatographic Conditions:
-
Stationary Phase: Silica gel HPTLC plates (10 x 20 cm).
-
Mobile Phase: A mixture of ethyl acetate, isopropanol, and 20% ammonia (9:5:4, v/v/v) is used for the separation of cimetidine and its sulfoxide.
-
Detection: Densitometric evaluation is performed at 218 nm for cimetidine.
-
Capillary Electrophoresis (CE)
CE provides a high-resolution separation technique for cimetidine and its metabolites.
-
Sample Preparation: Liquid-liquid extraction with a mixture of ethyl acetate and isopropanol can be used to clean up plasma samples.
-
Electrophoretic Conditions:
-
Buffer: A binary buffer system consisting of ethylene glycol and NaH2PO4 (pH 5.0) can be used.
-
Separation Voltage: A high voltage is applied across the capillary for separation.
-
Detection: UV detection at 214 nm is a common method.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate is a frequently used method for plasma samples.
-
Chromatographic Conditions:
-
Column: An Agilent Zorbax SB-CN column (150 mm x 2.1 mm I.D., 5 µm).
-
Mobile Phase: A mixture of methanol and 20 mM ammonium acetate (55:45, v/v).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Selected reaction monitoring (SRM) is used for quantification.
-
Visualization of the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound, from sample collection to data analysis.
Caption: Generalized workflow for this compound analysis.
Conclusion
The choice of an analytical technique for this compound measurement depends heavily on the specific requirements of the study. For routine quality control of pharmaceutical formulations, HPLC and HPTLC offer robust and cost-effective solutions. For bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices, LC-MS/MS is the method of choice. Capillary electrophoresis presents a high-resolution alternative, particularly for the simultaneous analysis of multiple H2 antagonists. This guide provides the foundational information to assist researchers in making an informed decision based on their analytical needs and available resources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitation of cimetidine and this compound in serum by solid-phase extraction and solvent-recycled liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Cross-Validation of Cimetidine Sulfoxide Assays
For Researchers, Scientists, and Drug Development Professionals
The ability to reliably reproduce experimental data across different laboratories is a cornerstone of robust scientific research and is critical during drug development. When transferring an analytical method for a compound like cimetidine and its primary metabolite, cimetidine sulfoxide, a rigorous cross-validation process is essential to ensure data consistency and integrity. This guide provides a comprehensive framework for conducting such a comparison, complete with detailed experimental protocols, data presentation formats, and visual workflows to facilitate understanding and implementation.
Cimetidine, a histamine H2-receptor antagonist, is metabolized in the body, primarily by cytochrome P450 enzymes and flavin-containing monooxygenases, to form this compound.[1][2] Accurate quantification of both the parent drug and its metabolite is crucial for pharmacokinetic and pharmacodynamic studies. This guide will walk through a hypothetical cross-validation of a this compound assay between two laboratories, "Laboratory A" and "Laboratory B," using different analytical techniques.
I. Comparative Analysis of Assay Performance
A successful cross-validation hinges on the comparison of key assay performance parameters. The following tables summarize hypothetical, yet realistic, quantitative data for two common analytical methods used for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: Comparison of HPLC-UV Assay Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 50 ng/mL | 40 ng/mL | Defined and validated |
| Intra-day Precision (%CV) | 4.5% | 3.8% | ≤ 15% |
| Inter-day Precision (%CV) | 6.2% | 5.5% | ≤ 15% |
| Accuracy (% Recovery) | 95.8% - 103.2% | 97.1% - 104.5% | 85% - 115% |
Table 2: Comparison of LC-MS/MS Assay Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.999 | 0.999 | ≥ 0.99 |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.5 ng/mL | Defined and validated |
| Intra-day Precision (%CV) | 2.8% | 2.5% | ≤ 15% |
| Inter-day Precision (%CV) | 4.1% | 3.9% | ≤ 15% |
| Accuracy (% Recovery) | 98.2% - 101.5% | 99.0% - 102.3% | 85% - 115% |
II. Experimental Protocols
Detailed and harmonized protocols are fundamental for a successful inter-laboratory comparison. Below are representative methodologies for the HPLC-UV and LC-MS/MS assays.
A. HPLC-UV Method for this compound Quantification
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add the internal standard (e.g., a structural analog of cimetidine).
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 85:15 v/v) at a pH of 3.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 228 nm.
-
Injection Volume: 20 µL.
B. LC-MS/MS Method for this compound Quantification
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
III. Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the metabolic pathway of cimetidine.
IV. Conclusion
A thorough cross-validation of analytical methods between laboratories is a critical step in ensuring the integrity and consistency of data throughout the lifecycle of a drug development project. By following a well-defined protocol, establishing clear acceptance criteria based on regulatory guidelines, and transparently presenting the comparative data, researchers can be confident in the reliability of their assay results, regardless of the laboratory in which the analysis is performed. This guide provides a foundational framework that can be adapted to the specific needs of a this compound assay or any other analytical method transfer.
References
A Comparative Guide to Cimetidine Sulfoxide Certified Reference Materials
For researchers, scientists, and drug development professionals, the selection of a highly reliable Certified Reference Material (CRM) is a critical first step in ensuring the accuracy and validity of analytical results. Cimetidine sulfoxide, the primary metabolite of the H2 receptor antagonist cimetidine, is a crucial analyte in pharmacokinetic, drug metabolism, and stability studies. This guide provides a comparative overview of commercially available this compound reference materials and presents a typical analytical workflow for its quantification.
Comparison of this compound Reference Materials
The quality of a reference material is defined by its purity, characterization, and the rigor of the certification process it has undergone. While many suppliers offer this compound, the designation "Certified Reference Material" implies traceability and certification under internationally recognized standards such as ISO 17034 and ISO/IEC 17025. Below is a comparison of offerings from prominent suppliers.
| Supplier/Product | Purity | Format | Certification / Quality Grade | Key Features |
| LGC Standards | Not explicitly stated; sold as "this compound-d3" | Neat Solid | Certified Reference Material | Isotope-labeled (d3) version available for use as an internal standard in mass spectrometry-based assays. |
| Abcam (ab145096) | >99%[1] | Solid | Research Grade | Purity specified as >99%; described as a metabolite of cimetidine.[1] |
| MedChemExpress (HY-115598) | Not explicitly stated | Solid | Research Grade | Stated as a sulfoxide metabolite of Cimetidine for research use.[2] |
| GlpBio (GC15456) | >99.00% | Solid | Research Grade | Purity reported as >99.00% and intended for research use only.[3] |
| Pharmacopeial Standards (e.g., USP) | High Purity | Neat Solid | Pharmacopeial Standard | While a specific CRM for the sulfoxide may be listed as an impurity or related compound (e.g., Cimetidine EP Impurity E), the primary cimetidine standards from USP and EP are produced under the highest level of certification.[4] |
Note: For quantitative applications requiring the highest level of accuracy and traceability (e.g., pharmaceutical quality control), sourcing a CRM from a national metrology institute or a pharmacopeia (like USP or EP) is recommended. For general research purposes, products with well-documented purity from reputable suppliers are often suitable.
Experimental Protocol: Quantification of this compound in a Biological Matrix
The following is a representative High-Performance Liquid Chromatography (HPLC) method adapted from established procedures for the analysis of cimetidine and its metabolites in serum. This protocol is intended as a template and may require optimization for specific applications.
Objective
To quantify the concentration of this compound in a serum sample using a CRM for calibration and quality control.
Materials and Reagents
-
This compound Certified Reference Material
-
Internal Standard (e.g., Ornidazole, Ranitidine)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Phosphate Buffer
-
Drug-free Serum (for calibration standards)
-
Solid Phase Extraction (SPE) Columns (e.g., C18)
Preparation of Stock and Standard Solutions
-
Stock Solution: Accurately weigh and dissolve the this compound CRM in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with drug-free serum to create a calibration curve with a series of known concentrations (e.g., 0.05 to 7.5 µg/mL).
-
Internal Standard (IS) Solution: Prepare a stock solution of the internal standard in methanol.
Sample Preparation (Solid Phase Extraction)
-
To 0.5 mL of serum sample (or standard), add a known amount of the internal standard.
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the serum sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound and internal standard from the cartridge with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 229 nm.
-
Injection Volume: 20 µL
Data Analysis
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak areas for this compound and the internal standard.
-
Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the known concentrations of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the experimental protocol and the metabolic relationship between cimetidine and its sulfoxide metabolite.
Caption: Experimental workflow for quantifying this compound.
Caption: Metabolic relationship of Cimetidine to its Sulfoxide.
References
Inter-species Differences in Cimetidine Sulfoxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inter-species differences in the sulfoxidation of cimetidine, a histamine H2-receptor antagonist. Understanding these differences is crucial for the extrapolation of preclinical data to human clinical outcomes in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support research in this area.
Introduction
Cimetidine is primarily metabolized in the liver, with its main metabolite being cimetidine sulfoxide. The enzymatic pathways responsible for this sulfoxidation reaction exhibit significant variability across different species. These differences in metabolic profiles can lead to species-specific pharmacokinetics and pharmacodynamics, highlighting the importance of a thorough understanding for drug development and toxicology studies. The primary enzyme families involved in cimetidine sulfoxidation are the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenase (FMO) systems.
Key Enzymes in Cimetidine Sulfoxidation
In humans, the Flavin-containing monooxygenase 3 (FMO3) is the principal enzyme responsible for the S-oxygenation of cimetidine[1]. While Cytochrome P450 enzymes also contribute, their role in sulfoxidation in humans is considered to be less than 40%. Conversely, in rats, cimetidine sulfoxidation is predominantly catalyzed by CYP enzymes. This stark difference in enzymatic pathways underscores the potential for significant inter-species variation in drug metabolism and is a critical consideration in preclinical safety and efficacy assessments. Species-specific variations in the predominant FMO isoforms are also a key factor influencing these metabolic differences[1].
Comparative Quantitative Data
The following table summarizes the available quantitative data on the kinetics of cimetidine sulfoxidation in liver microsomes from different species. A significant gap in the literature exists for the kinetic parameters (Km and Vmax) in dogs and monkeys.
| Species | Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Human | FMO3 >> CYP | Data not available | Data not available | [1] |
| Rat | CYP >> FMO | Data not available | 1.1 | |
| Dog | Not Reported | Data not available | Data not available | |
| Monkey | Not Reported | Data not available | Data not available |
Experimental Protocols
In Vitro Cimetidine Sulfoxidation Assay in Liver Microsomes
This protocol outlines a general procedure for determining the kinetic parameters of cimetidine sulfoxidation in liver microsomes.
1. Materials:
- Liver microsomes (from human, rat, dog, monkey)
- Cimetidine hydrochloride
- This compound (as a standard)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (HPLC grade)
- Formic acid (for mobile phase)
- Internal standard for HPLC analysis (e.g., another H2-receptor antagonist)
2. Microsomal Incubation:
- Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.
- Add cimetidine at various concentrations (e.g., 1-1000 µM) to the reaction mixture.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
3. Sample Processing:
- Centrifuge the terminated reaction mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes).
- Collect the supernatant for HPLC analysis.
4. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
- Detection: UV detection at a wavelength of approximately 228 nm.
- Quantification: Create a standard curve of this compound to quantify the amount of metabolite formed. The concentration of the metabolite is then used to calculate the reaction velocity.
5. Data Analysis:
- Plot the reaction velocity against the substrate (cimetidine) concentration.
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Visualizations
Cimetidine Metabolic Pathway
Caption: Cimetidine metabolism highlighting the major sulfoxidation pathway.
Experimental Workflow for In Vitro Metabolism Studies
Caption: A typical workflow for studying in vitro cimetidine metabolism.
References
A Comparative Analysis of the Metabolism of Cimetidine and Other H2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolism of cimetidine and other prominent histamine H2 receptor antagonists, namely ranitidine, famotidine, and nizatidine. The information presented herein is supported by experimental data to facilitate an objective evaluation of their pharmacokinetic profiles.
Introduction
Histamine H2 receptor antagonists are a class of drugs that decrease gastric acid secretion and are widely used in the treatment of acid-related gastrointestinal disorders. While their primary mechanism of action is similar, their metabolic pathways and interactions with drug-metabolizing enzymes differ significantly. Cimetidine, the first-in-class H2 blocker, is particularly notable for its potent inhibition of the cytochrome P450 (CYP450) enzyme system, a characteristic that distinguishes it from later-generation agents like ranitidine, famotidine, and nizatidine and has significant clinical implications for drug-drug interactions.[1][2]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for cimetidine, ranitidine, famotidine, and nizatidine, offering a quantitative comparison of their absorption, distribution, metabolism, and excretion.
| Parameter | Cimetidine | Ranitidine | Famotidine | Nizatidine |
| Oral Bioavailability | 60-70%[3] | ~50%[4] | 40-45%[5] | >70% |
| Plasma Protein Binding | 13-25% | ~15% | 15-20% | ~35% |
| Elimination Half-life | ~2 hours | 2.5-3.0 hours | 2.5-3.5 hours | 1-2 hours |
| Extent of Metabolism | Relatively little; 56-85% excreted unchanged | Minor; ~6% of a dose is metabolized | 25-30% of an oral dose is metabolized | <18% of an oral dose is metabolized |
| Major Metabolites | Cimetidine sulfoxide, Hydroxycimetidine | Ranitidine N-oxide, Ranitidine S-oxide, Desmethylranitidine | Famotidine S-oxide | N-desmethylnizatidine, Nizatidine N-oxide, Nizatidine S-oxide |
| Primary Route of Excretion | Renal | Renal | Renal | Renal |
Metabolic Pathways and Cytochrome P450 Interactions
The metabolism of H2 receptor antagonists primarily occurs in the liver. Cimetidine is a well-documented, potent inhibitor of several CYP450 isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. This broad-spectrum inhibition is the basis for numerous clinically significant drug-drug interactions. In contrast, ranitidine exhibits significantly weaker inhibition of CYP450 enzymes, with an affinity approximately 10 times lower than that of cimetidine. Famotidine and nizatidine are considered to have minimal to no significant interactions with the CYP450 system, making them less likely to alter the metabolism of co-administered drugs.
Below are diagrams illustrating the metabolic pathways of each H2 receptor antagonist.
References
- 1. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. enamine.net [enamine.net]
- 4. Effect of H2-receptor antagonists on gastric acid secretion and serum gastrin concentration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of H2-receptor antagonists upon physiological acid secretory states in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Cimetidine Sulfoxide as a Biomarker for FMO Activity: A Comparative Guide
The suitability of cimetidine sulfoxide as a biomarker for flavin-containing monooxygenase (FMO) activity is well-established, particularly for FMO3, the primary FMO isoform in the adult human liver. However, a comprehensive evaluation requires comparison with other available biomarkers. This guide provides a detailed comparison of cimetidine with alternative FMO substrates—ranitidine, itopride, and trimethylamine—supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate biomarker for their studies.
Executive Summary
Cimetidine sulfoxidation is a specific and stereoselective reaction catalyzed predominantly by FMO3, making its metabolite, this compound, a viable biomarker for FMO3 activity.[1][2] Alternative biomarkers such as ranitidine N-oxide, itopride N-oxide, and trimethylamine N-oxide (TMAO) also offer robust methods for assessing FMO activity, each with distinct advantages and disadvantages in terms of specificity, sensitivity, and applicability to in vitro and in vivo studies. The choice of biomarker will ultimately depend on the specific research question, the experimental system, and the analytical capabilities available.
Comparative Analysis of FMO Biomarkers
The following tables summarize the kinetic parameters for the metabolism of cimetidine and its alternatives by FMO isoforms, providing a basis for comparing their suitability as biomarkers.
| Biomarker | FMO Isoform(s) | Km | Vmax | Turnover Number (pmol/min/nmol FMO) | Key Features |
| Cimetidine | FMO1, FMO3 | 4.31 mM (for (+)-CSO by FMO1), 4.56 mM (for (-)-CSO by FMO1) | Data not available | Data not available | Stereoselective S-oxygenation is a specific probe for FMO3 activity. |
| Ranitidine | FMO1, FMO2, FMO3, FMO5 | 2 mM (for FMO3) | Data not available | FMO1: 39 (N-oxide), 45 (S-oxide)FMO2: 79 (N-oxide)FMO3: 2180 (N-oxide), 580 (S-oxide)FMO5: 4 (N-oxide), 280 (S-oxide) | High turnover by FMO3 for N-oxidation makes it a sensitive biomarker. |
| Itopride | FMO1, FMO3 | Data not available | 3.64 nmol/min/nmol protein (FMO1), 4.10 nmol/min/nmol protein (FMO3) | Data not available | Metabolism is highly dependent on FMO3, making it a good indicator of FMO3 genetic polymorphisms. |
| Trimethylamine (TMA) | FMO3 | 28 µM | 36.3 nmol/nmol FMO3/min | >30 nmol/nmol FMO3/min | A physiologically relevant substrate; TMAO levels can be influenced by gut microbiota and diet. |
Note: CSO refers to this compound. Data for some kinetic parameters were not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathways and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro FMO Activity Assay Using Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the FMO-mediated metabolism of a substrate. Specific concentrations and incubation times should be optimized for each substrate.
1. Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Substrate (Cimetidine, Ranitidine, Itopride, or Trimethylamine)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
FMO inhibitor (e.g., methimazole) for control experiments
-
Ice-cold acetonitrile for reaction termination
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the substrate, NADPH regenerating system, and any inhibitors in potassium phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube on ice, combine HLM (final concentration typically 0.1-1 mg/mL), the substrate at various concentrations (to determine Km and Vmax), and potassium phosphate buffer to the final reaction volume.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to bring it to temperature.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with shaking for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an appropriate vial for analysis by a validated LC-MS/MS method to quantify the formation of the specific metabolite (this compound, ranitidine N-oxide, itopride N-oxide, or TMAO).
3. Data Analysis:
-
Calculate the rate of metabolite formation.
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Comparison of Biomarker Performance
Cimetidine:
-
Pros: The stereoselective S-oxygenation of cimetidine is highly specific to FMO3, making it an excellent qualitative probe for this isoform.[1][2]
-
Cons: Limited availability of comprehensive kinetic data (Km and Vmax for FMO3) in the literature makes direct quantitative comparisons challenging.
Ranitidine:
-
Pros: Ranitidine N-oxidation is predominantly catalyzed by FMO3 with a high turnover rate, indicating it is a sensitive biomarker for FMO3 activity.[3] The urinary content of ranitidine N-oxide can be used as an in vivo probe for hepatic FMO3 activity.
-
Cons: The Km for FMO3 is relatively high (2 mM), which might require higher substrate concentrations in in vitro assays.
Itopride:
-
Pros: The N-oxidation of itopride is almost exclusively mediated by FMO3. Its metabolism is significantly influenced by FMO3 genetic polymorphisms, making it a useful probe for pharmacogenetic studies.
-
Cons: Specific Km and Vmax values for FMO3-mediated itopride N-oxidation are not consistently reported, though Vmax for FMO1 and FMO3 have been determined.
Trimethylamine (TMA):
-
Pros: TMA is a physiologically relevant substrate, and its conversion to TMAO is a major metabolic pathway for FMO3. The low Km of FMO3 for TMA (28 µM) suggests a high affinity.
-
Cons: TMAO levels can be influenced by factors other than FMO3 activity, such as diet and the composition of the gut microbiome, which can complicate the interpretation of in vivo results.
Conclusion
This compound is a suitable and specific biomarker for FMO3 activity. However, for quantitative studies requiring high sensitivity, ranitidine N-oxidation may be a more appropriate choice due to its high turnover rate by FMO3. Itopride serves as an excellent probe for investigating the impact of FMO3 genetic variations on drug metabolism. Trimethylamine, while physiologically relevant, requires careful consideration of dietary and microbial influences when used as a biomarker. The selection of the most suitable biomarker will depend on the specific objectives of the research, with each compound offering unique advantages for probing FMO function.
References
- 1. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of hepatic flavin-containing monooxygenase 3 in drug and chemical metabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HPLC vs. UPLC for Cimetidine Sulfoxide Analysis
In the realm of pharmaceutical analysis, the accurate and efficient quantification of drug metabolites is paramount for drug development and quality control. Cimetidine, a widely used histamine H2-receptor antagonist, is metabolized in the liver to its primary metabolite, cimetidine sulfoxide. The robust analysis of both the parent drug and its metabolite is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides a detailed head-to-head comparison of HPLC and UPLC for the analysis of this compound, supported by experimental data and protocols.
At a Glance: HPLC vs. UPLC for this compound Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Principle | Separation based on partitioning between a stationary and mobile phase under high pressure. | Separation using sub-2 µm particle columns at very high pressures, leading to enhanced resolution and speed. |
| Particle Size | Typically 3-5 µm | < 2 µm |
| Analysis Time | Longer (typically > 10 minutes) | Significantly shorter (typically < 5 minutes) |
| Resolution | Good | Excellent, with sharper and narrower peaks |
| Sensitivity | Good | Higher, due to narrower peaks and reduced band broadening |
| Solvent Consumption | Higher | Lower, due to shorter run times and lower flow rates |
| System Pressure | Lower (typically up to 400 bar) | Higher (up to 1000 bar or more) |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
Cimetidine Metabolism
Cimetidine is primarily metabolized in the liver, where it undergoes oxidation to form this compound. This metabolic pathway is crucial in understanding the drug's pharmacokinetics and potential drug-drug interactions, as cimetidine is a known inhibitor of several cytochrome P450 enzymes.
Accuracy and precision of cimetidine sulfoxide quantification methods
For researchers and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount. Cimetidine sulfoxide, the primary metabolite of the H2 receptor antagonist cimetidine, is a key analyte in pharmacokinetic and drug metabolism studies. This guide provides a comparative overview of various analytical methods for the quantification of this compound, with a focus on their accuracy and precision, supported by experimental data from published literature.
Methodologies for this compound Quantification
Several analytical techniques have been successfully employed for the quantification of cimetidine and its sulfoxide metabolite in biological matrices. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Comparative Performance Data
The following table summarizes the quantitative performance of various analytical methods for the determination of cimetidine and this compound. This data is compiled from several validation studies and provides a basis for comparing the accuracy, precision, and sensitivity of each technique.
| Method | Analyte(s) | Matrix | Linearity Range | Accuracy/Recovery | Precision (%RSD) | Limit of Quantification (LOQ) |
| HPLC-UV | Cimetidine & this compound | Serum | Up to 10 mg/L (Cimetidine), Up to 7.5 mg/L (this compound) | 94-103% (Cimetidine), 93-104% (this compound)[1] | < 5% (between-run)[1] | 0.05 mg/L (this compound)[1] |
| HPTLC | Cimetidine in the presence of its sulfoxide | - | 5-50 µ g/spot | Mean Recovery: 100.39 ± 1.33%[2][3] | - | - |
| LC-MS/MS | Cimetidine | Human Plasma | 5.0 - 5000 ng/mL | 92.1 - 103.7% (intra-batch), 97.0 - 106.6% (inter-batch) | 2.0 - 5.4% (intra-batch), 4.2 - 6.3% (inter-batch) | 5.0 ng/mL |
| Capillary Electrophoresis | Cimetidine | Human Plasma | 0.1 - 15.0 µg/mL | >90% | 4.3% | 0.1 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are outlines of the experimental protocols for the key quantification techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A common approach for the simultaneous determination of cimetidine and this compound involves a reversed-phase HPLC system with UV detection.
-
Sample Preparation: Solid-phase extraction (SPE) is frequently used to isolate the analytes from serum. A Bond Elut C18 column can be employed for this purpose.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A mixture of aqueous and organic solvents. For instance, a mobile phase can be recycled to enhance column stability and reduce solvent consumption.
-
Detection: UV detection is typically set at 229 nm.
-
-
Internal Standard: An internal standard, such as ornidazole, is often used to improve accuracy and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, LC-MS/MS is the method of choice.
-
Sample Preparation: Liquid-liquid extraction (LLE) is a common technique. For instance, after the addition of an internal standard (e.g., nizatidine), plasma samples can be extracted with an organic solvent.
-
Chromatographic Conditions:
-
Column: A C18 column is often used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the analyte and internal standard.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers rapid separation of cimetidine and its metabolites.
-
Sample Preparation: An on-line flow injection-solid-phase extraction (FI-SPE) system can be coupled with CE for automated sample clean-up and preconcentration from plasma.
-
Electrophoretic Conditions:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte: A buffer solution, for example, a binary buffer of ethylene glycol and NaH2PO4 (pH 5.0), can be used. Sodium dodecyl sulfate (SDS) can be added as a modifier to prevent capillary contamination from biological macromolecules.
-
Separation Voltage: A high voltage is applied across the capillary for separation.
-
Detection: UV detection is typically performed at a low wavelength, such as 214 nm.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the typical workflows for chromatographic and electrophoretic analyses.
References
- 1. Quantitation of cimetidine and this compound in serum by solid-phase extraction and solvent-recycled liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cimetidine Sulfoxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Cimetidine sulfoxide, a metabolite of the H2 receptor antagonist cimetidine, requires careful handling and disposal in accordance with regulatory guidelines. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is essential to minimize exposure. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Hazard Identification: this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H351: Suspected of causing cancer.
-
H360: May damage fertility or the unborn child.
-
H361: Suspected of damaging fertility or the unborn child.
Given these potential health risks, it is crucial to handle this compound with care in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many pharmaceutical compounds, is governed by strict regulations to prevent environmental contamination. The primary principle is to avoid disposal in the sanitary sewer system.
Step 1: Waste Identification and Segregation
-
All waste materials containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Carcinogen," "Reproductive Toxin")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for scheduling a waste pickup.
Disposal Method: The recommended method for the disposal of pharmaceutical waste like this compound is high-temperature incineration by a licensed hazardous waste management facility. This process ensures the complete destruction of the chemical compound, minimizing its potential impact on the environment.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes relevant information for the parent compound, cimetidine, which can inform handling and disposal considerations.
| Parameter | Value (for Cimetidine) | Source |
| Log Pow (Octanol-Water Partition Coefficient) | 0.4 | [1] |
| Water Solubility | 9380 mg/L at 20°C | |
| Biodegradability | Not readily biodegradable | [1] |
The low Log Pow value of cimetidine suggests a low potential for bioaccumulation. However, its persistence in the environment underscores the importance of proper disposal rather than release into wastewater.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
Personal protective equipment for handling Cimetidine sulfoxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cimetidine sulfoxide, including personal protective equipment (PPE), operational plans, and disposal procedures.
1. Hazard Identification and Risk Assessment
This compound is a metabolite of Cimetidine and should be handled with caution. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is suspected of causing cancer, may damage fertility or the unborn child, and is suspected of damaging fertility or the unborn child[1]. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, safety protocols should also consider the hazard profile of the parent compound, Cimetidine. Cimetidine may cause damage to organs (Liver, Kidney, Testis) through prolonged or repeated exposure if swallowed[2].
2. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended:
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][4]. A face shield may be necessary for activities with a high risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. While specific glove material for this compound is not specified, nitrile gloves are a common choice for handling many laboratory chemicals. It is crucial to check for breakthrough time and compatibility for the specific type of glove used.
-
Protective Clothing: A lab coat or work uniform is mandatory[2]. For procedures with a higher risk of exposure, an impervious chemical-resistant apron should be worn.
-
-
Respiratory Protection: If working outside a ventilated enclosure or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.
3. Engineering Controls and Safe Handling Practices
To minimize exposure, the following engineering controls and handling practices should be implemented:
-
Ventilation: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure.
-
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.
-
4. Occupational Exposure Limits
As there are no established occupational exposure limits for this compound, the limits for the parent compound, Cimetidine, should be considered as a conservative guideline.
| Parameter | Value |
| Cimetidine | |
| TWA (Time-Weighted Average) | 500 mcg/m³ |
5. Emergency Procedures
In the event of an emergency, follow these procedures:
-
In case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
6. Spill Response
A spill of this compound should be handled promptly and safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
